molecular formula C14H14O2 B12392367 2-Phenoxy-1-phenylethanol-d1

2-Phenoxy-1-phenylethanol-d1

カタログ番号: B12392367
分子量: 215.26 g/mol
InChIキー: GSBICRJXEDSPTE-FCFVPJCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Phenoxy-1-phenylethanol-d1 is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 215.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H14O2

分子量

215.26 g/mol

IUPAC名

1-deuterio-2-phenoxy-1-phenylethanol

InChI

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i14D

InChIキー

GSBICRJXEDSPTE-FCFVPJCTSA-N

異性体SMILES

[2H]C(COC1=CC=CC=C1)(C2=CC=CC=C2)O

正規SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O

製品の起源

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated compound 2-Phenoxy-1-phenylethanol-d1. This stable isotope-labeled molecule serves as a critical internal standard for quantitative analysis, particularly in mass spectrometry-based assays. This document details its physicochemical characteristics, provides a likely synthetic protocol, and outlines its primary application in analytical workflows. The information presented is intended to support researchers in drug development, metabolic studies, and other fields requiring precise quantification of the non-deuterated analogue, 2-Phenoxy-1-phenylethanol.

Introduction

2-Phenoxy-1-phenylethanol is a bifunctional aromatic ether-alcohol. Its deuterated analogue, this compound, incorporates a single deuterium (B1214612) atom at the C1 position, rendering it an ideal internal standard for quantitative mass spectrometry.[1] The use of stable isotope-labeled internal standards is a gold-standard practice in analytical chemistry, offering high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1] The near-identical chemical and physical properties of an analyte and its deuterated internal standard ensure they co-elute during chromatography and exhibit similar ionization efficiencies, leading to reliable quantification.[1]

Chemical and Physical Properties

The chemical properties of this compound are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of a deuterium atom. This mass difference is fundamental to its utility as an internal standard, allowing for its distinction from the analyte by a mass spectrometer.

PropertyValue
Chemical Formula C₁₄H₁₃DO₂
Molecular Weight 215.27 g/mol
Appearance Solid
Storage Temperature Room Temperature, sealed in a dry environment

Synthesis of this compound

While specific, published protocols for the synthesis of this compound are not widely available, a standard and logical synthetic route can be inferred from the synthesis of the non-deuterated compound and general methods for introducing deuterium. The most common method for synthesizing 2-Phenoxy-1-phenylethanol involves a two-step process: etherification followed by reduction. To introduce deuterium at the C1 position, a deuterated reducing agent is used in the second step.

Experimental Protocol: A Probable Synthesis

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Intermediate)

This step involves the etherification of 2-bromoacetophenone (B140003) with phenol (B47542).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone (B3395972) or acetonitrile.

  • Addition of Reagent: To the stirring suspension, add 2-bromoacetophenone (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Phenoxy-1-phenylethanone.

Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound

This step utilizes a deuterated reducing agent to introduce the deuterium atom at the benzylic carbon.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-Phenoxy-1-phenylethanone (1.0 equivalent) from Step 1 in a suitable solvent like methanol-d4 (B120146) or a mixture of methanol (B129727) and tetrahydrofuran.

  • Reduction: Cool the solution in an ice bath. Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) (1.1 equivalents), portion-wise to the stirred solution.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel to yield the final product.

A probable synthetic workflow for this compound.

Applications in Quantitative Analysis

The primary and most critical application of this compound is its use as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Use as an Internal Standard in LC-MS

Principle: A known concentration of this compound is spiked into all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process. The analyte (non-deuterated 2-Phenoxy-1-phenylethanol) and the internal standard are extracted and analyzed together. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for variability during sample processing and analysis.

Experimental Protocol: General Workflow for Quantification
  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Sample Preparation:

    • To a known volume of the sample matrix (e.g., plasma, tissue homogenate), add a small, precise volume of the internal standard stock solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the analyte and internal standard using an appropriate HPLC column and mobile phase gradient.

    • Detect the analyte and internal standard using the mass spectrometer, typically in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) of the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection LC->MS Data Data Processing MS->Data

General workflow for using this compound in LC-MS.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum would be very similar to that of 2-Phenoxy-1-phenylethanol, with the notable absence of the signal corresponding to the proton at the C1 position. The adjacent methylene (B1212753) protons may show a slightly different coupling pattern.

  • ¹³C NMR: The carbon NMR spectrum would be nearly identical to the non-deuterated compound. The C1 carbon signal might show a slight upfield shift and a characteristic C-D coupling.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 215, which is one mass unit higher than the non-deuterated compound (m/z 214). The fragmentation pattern would be similar, with fragments containing the deuterium atom showing a +1 mass shift.

  • IR Spectroscopy: The IR spectrum would be very similar to the non-deuterated compound. A C-D stretching vibration would be present at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of its non-deuterated counterpart. Its utility as an internal standard in mass spectrometry-based bioanalysis is well-established in principle. This guide provides a foundational understanding of its properties, a probable synthetic route, and a general workflow for its application. Researchers employing this compound should validate its use within their specific analytical methods to ensure optimal performance.

References

In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2098469-11-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol-d1, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol (B2873073). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including physical and chemical properties, synthesis protocols, and applications with a focus on its use as a research tool.

Chemical Identity and Properties

This compound is the deuterium-labeled version of 2-Phenoxy-1-phenylethanol. The deuterium (B1214612) atom is located at the C1 position of the ethanol (B145695) backbone. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 2098469-11-3MedChemExpress
Molecular Formula C₁₄H₁₃DO₂MedChemExpress[1]
Molecular Weight 215.27 g/mol MedChemExpress[1]
Appearance SolidSigma-Aldrich
Storage Temperature Room Temperature, Sealed in Dry ConditionsSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich

Table 2: Computed Properties of 2-Phenoxy-1-phenylethanol (Non-deuterated)

PropertyValueSource
Molecular Weight 214.26 g/mol PubChem
XLogP3 2.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Exact Mass 214.099379685PubChem
Topological Polar Surface Area 29.5 ŲPubChem
Heavy Atom Count 16PubChem

Synthesis

The synthesis of this compound is analogous to its non-deuterated counterpart, with the key difference being the use of a deuterated reducing agent in the final step. The general synthetic strategy involves a two-step process:

  • Etherification: Synthesis of the ketone precursor, 2-phenoxy-1-phenylethanone, via the reaction of 2-bromoacetophenone (B140003) with phenol (B47542).

  • Reduction: Reduction of the ketone to the corresponding alcohol using a deuterated hydride source.

Experimental Protocol: Synthesis of 2-Phenoxy-1-phenylethanone (Precursor)

A commonly documented method for the synthesis of the ketone precursor is the etherification of 2-bromoacetophenone with phenol.

Materials:

  • 2-bromoacetophenone

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate.

  • Add 2-bromoacetophenone to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-phenoxy-1-phenylethanone.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of the deuterated compound is achieved by the reduction of 2-phenoxy-1-phenylethanone using sodium borodeuteride (NaBD₄).

Materials:

Procedure:

  • Dissolve 2-phenoxy-1-phenylethanone (e.g., 2.5 g, 11 mmol) in methanol (e.g., 100 ml) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Carefully add sodium borodeuteride (e.g., 0.24 g, 5.5 mmol) in small portions to the stirred solution.

  • Stir the reaction mixture for approximately 2 hours at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium sulfate (e.g., 200 ml).

  • Extract the product with chloroform (e.g., 2 x 200 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis_of_2_Phenoxy_1_phenylethanol_d1 cluster_step1 Step 1: Etherification cluster_step2 Step 2: Deuterated Reduction phenol Phenol ketone 2-Phenoxy-1-phenylethanone phenol->ketone K₂CO₃, Acetone bromoacetophenone 2-Bromoacetophenone bromoacetophenone->ketone nabd4 Sodium Borodeuteride (NaBD₄) product This compound nabd4->product ketone_step2 2-Phenoxy-1-phenylethanone ketone_step2->product Methanol

Caption: Synthesis of this compound.

Applications in Research

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analogue in various biological and chemical matrices using mass spectrometry-based techniques such as GC-MS and LC-MS.[1]

The non-deuterated compound, 2-Phenoxy-1-phenylethanol, is extensively used as a model compound in lignin (B12514952) research. Lignin is a complex polymer found in plant cell walls, and its depolymerization is a key challenge in the production of biofuels and other valuable chemicals from biomass. 2-Phenoxy-1-phenylethanol contains the β-O-4 aryl ether linkage, which is the most abundant linkage in lignin.

Lignin Depolymerization Studies

2-Phenoxy-1-phenylethanol serves as a simplified model to study the cleavage of the β-O-4 linkage under various catalytic conditions.

Objective: To cleave the C-O ether bond to produce monomeric aromatic compounds.

General Experimental Protocol:

  • A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., ethyl acetate, 1,4-dioxane, or methanol) is prepared.

  • A heterogeneous catalyst (e.g., copper-based, Ru/C, or Ni-based) is added to the solution.

  • The reaction is carried out in a high-pressure autoclave under a hydrogen atmosphere (e.g., 25 bar).

  • The mixture is heated to a specific temperature (e.g., 150 °C) and stirred for a defined period (e.g., 21 hours).

  • After cooling, the catalyst is removed by filtration.

  • The liquid products are analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of products such as phenol and ethylbenzene.

Table 3: Representative Conditions for Catalytic Hydrogenolysis

ParameterCondition
Substrate 2-phenoxy-1-phenylethanol
Catalyst Copper on alumina (B75360) (CuO/γ-Al₂O₃)
Solvent Ethyl acetate
H₂ Pressure 25 bar
Temperature 150 °C
Reaction Time 21 hours

Objective: To selectively oxidize the alcohol group and/or cleave the C-C or C-O bonds using light and a photocatalyst.

General Experimental Protocol:

  • A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., acetonitrile) is prepared.

  • A photocatalyst (e.g., crystalline carbon nitride) is suspended in the solution.

  • The mixture is transferred to a photocatalytic reactor and purged with an appropriate gas (e.g., oxygen).

  • The reaction is initiated by irradiating the mixture with a light source (e.g., a xenon lamp).

  • Aliquots are taken at different time intervals and analyzed by High-Performance Liquid Chromatography (HPLC) or GC-MS to monitor the degradation of the starting material and the formation of products like benzaldehyde (B42025) and phenyl formate.

Photocatalytic_Oxidation_Workflow start Start prepare_solution Prepare solution of 2-phenoxy-1-phenylethanol and photocatalyst start->prepare_solution reactor Transfer to photocatalytic reactor prepare_solution->reactor purge Purge with gas (e.g., O₂) reactor->purge irradiate Irradiate with light source purge->irradiate sample Take aliquots at intervals irradiate->sample end End irradiate->end Reaction complete analyze Analyze by HPLC or GC-MS sample->analyze analyze->end Lignin_Model_Degradation_Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_photocatalysis Photocatalytic Oxidation ppe 2-Phenoxy-1-phenylethanol pp_one 2-Phenoxy-1-phenylethanone ppe->pp_one Oxidation phenol Phenol ppe->phenol C-O cleavage ethylbenzene Ethylbenzene ppe->ethylbenzene C-O cleavage benzaldehyde Benzaldehyde ppe->benzaldehyde C-C cleavage phenyl_formate Phenyl Formate ppe->phenyl_formate C-C cleavage pp_one->phenol acetophenone Acetophenone pp_one->acetophenone

References

An In-depth Technical Guide to 2-Phenoxy-1-phenylethanol-d1: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol-d1, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol (B2873073). This document details its molecular properties, provides a detailed experimental protocol for its synthesis, and summarizes key reactions with relevant quantitative data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug metabolism studies, and materials science.

Core Molecular Data

The incorporation of deuterium (B1214612) in place of protium (B1232500) in 2-Phenoxy-1-phenylethanol results in a predictable increase in its molecular weight. This isotopic labeling is a powerful tool in various research applications, including mechanistic studies and as an internal standard in mass spectrometry-based quantification.

Property2-Phenoxy-1-phenylethanolThis compound
Molecular Formula C₁₄H₁₄O₂[1][2][3]C₁₄H₁₃DO₂
Molecular Weight ( g/mol ) 214.26[1][2][3]215.27
Exact Mass (Da) 214.0994215.1057

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the ketone precursor, 2-phenoxy-1-phenylethanone, via etherification. The second and crucial step for isotopic labeling is the reduction of the ketone using a deuterated reducing agent, sodium borodeuteride (NaBD₄).

Experimental Protocol:

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

  • Reactants: To a solution of phenol (B47542) (1.0 equivalent) in a suitable solvent such as acetone (B3395972) or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Addition: Slowly add 2-bromoacetophenone (B140003) (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gentle reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2-phenoxy-1-phenylethanone.

Step 2: Reduction to this compound

  • Reactants: Dissolve the synthesized 2-phenoxy-1-phenylethanone (1.0 equivalent) in a protic solvent, typically methanol (B129727) or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borodeuteride (NaBD₄) (1.1 equivalents) portion-wise. The use of NaBD₄ is critical for the introduction of the deuterium atom at the benzylic position.

  • Reaction: Stir the reaction mixture at room temperature for a few hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the excess NaBD₄ by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be further purified by column chromatography.

The isotopic purity of the final product can be determined using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Key Reactions and Quantitative Data

2-Phenoxy-1-phenylethanol serves as a model compound in lignin (B12514952) research and undergoes various catalytic transformations. The following table summarizes key reactions and reported quantitative data.

ReactionCatalystSolventTemperature (°C)Conversion (%)Major Products & Yields (%)
Catalytic Hydrogenolysis Ru/CMethanol250~70Phenol, Styrene, Ethylbenzene (~30 combined)[1][4]
Catalytic Hydrogenolysis Ni₇Au₃Water130>95Phenol, 1-Phenylethanol
Catalytic Hydrogenolysis Cu/Ni-SA@HNC1,4-Dioxane180>99Toluene (>99)
Photocatalytic Oxidation Cd-MOF/S/Ni–NiO--~100Phenol (30), Acetophenone (32), 2-Phenoxy-1-phenylethanone (62)[5]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Phenol Phenol Intermediate 2-Phenoxy-1-phenylethanone Phenol->Intermediate Etherification (K₂CO₃, Acetone) Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Intermediate Etherification (K₂CO₃, Acetone) Final_Product This compound Intermediate->Final_Product Reduction (Methanol) NaBD4 Sodium Borodeuteride (NaBD₄) NaBD4->Final_Product Reduction (Methanol)

Caption: Synthetic route to this compound.

Logical Relationship of Compounds

The structural relationship and transformation from the starting materials to the final deuterated product are outlined in the diagram below.

Logical_Relationship Start Starting Materials Phenol 2-Bromoacetophenone Ketone Intermediate 2-Phenoxy-1-phenylethanone Start->Ketone Step 1: Ether Synthesis Deuterated_Alcohol Final Product This compound Ketone->Deuterated_Alcohol Step 2: Deuterated Reduction

Caption: Key stages in the synthesis of the target molecule.

References

Structure of 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 2-Phenoxy-1-phenylethanol-d1, a deuterated analog of 2-Phenoxy-1-phenylethanol. This isotopically labeled compound serves as a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in quantitative analyses.

Chemical Structure and Properties

This compound is a structural analog of 2-Phenoxy-1-phenylethanol where a single deuterium (B1214612) atom replaces a hydrogen atom at the C1 position of the ethanol (B145695) backbone. This substitution results in a molecule with a slightly higher molecular weight but with chemical properties that are very similar to its non-deuterated counterpart.

Chemical Structure:

Where Ph represents a phenyl group.

Physicochemical Properties:

PropertyValue (for 2-Phenoxy-1-phenylethanol)Citation
CAS Number 2098469-11-3 (for d1) 4249-72-3 (for non-deuterated)
Molecular Formula C₁₄H₁₃DO₂
Molecular Weight 215.27 g/mol
Appearance Solid[1]
Boiling Point 310-312 °C[2]
Density 1.119 g/cm³ at 20°C[2]
Solubility Soluble in ethanol, ether, and chloroform; insoluble in water.[2]

Synthesis

The most common and logical synthetic route to this compound involves a two-step process starting from 2-bromoacetophenone (B140003) and phenol (B47542). The key step for introducing the deuterium label is the reduction of the intermediate ketone, 2-phenoxy-1-phenylethanone, using a deuterated reducing agent.

Experimental Protocol:

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

This step involves the etherification of 2-bromoacetophenone with phenol.[3]

  • Reactants: 2-bromoacetophenone, Phenol, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).

  • Procedure:

    • Dissolve phenol and potassium carbonate in acetone (B3395972) in a round-bottom flask.

    • Add 2-bromoacetophenone to the mixture.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 2-phenoxy-1-phenylethanone.[1][4]

Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound

This is the crucial step where the deuterium atom is introduced.

  • Reactants: 2-Phenoxy-1-phenylethanone, Sodium borodeuteride (NaBD₄), and a protic solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • Dissolve 2-phenoxy-1-phenylethanone in methanol in a flask and cool the solution in an ice bath.

    • Slowly add a solution of sodium borodeuteride in methanol to the cooled ketone solution with stirring.

    • Continue stirring the reaction mixture at room temperature for a few hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Deuterated Reduction Bromoacetophenone 2-Bromoacetophenone Reaction1 Reaction & Reflux Bromoacetophenone->Reaction1 Phenol Phenol Phenol->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 Ketone 2-Phenoxy-1-phenylethanone Reaction1->Ketone Reaction2 Reduction Ketone->Reaction2 NaBD4 Sodium Borodeuteride (NaBD4) NaBD4->Reaction2 Solvent2 Solvent (e.g., Methanol) Solvent2->Reaction2 Product This compound Reaction2->Product Signaling_Pathway cluster_input Input Compound cluster_metabolism Metabolic Conversion cluster_signaling Potential Downstream Effects PPE_d1 This compound Metabolism Biological System (e.g., cell culture, in vivo) PPE_d1->Metabolism Phenol Phenol Metabolism->Phenol Acetophenone_d1 Acetophenone-d1 Metabolism->Acetophenone_d1 Signaling Cellular Signaling Pathways Phenol->Signaling Acetophenone_d1->Signaling Response Biological Response Signaling->Response

References

Applications of Deuterated 2-Phenoxy-1-phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), have become invaluable tools in pharmaceutical research and development. The subtle change in mass imparts significant advantages in analytical and metabolic studies without drastically altering the molecule's chemical properties. This guide explores the applications of deuterated 2-Phenoxy-1-phenylethanol, a deuterium-labeled analog of a versatile organic compound with known applications in the pharmaceutical and other industries. While extensive research on the specific biological activity of deuterated 2-Phenoxy-1-phenylethanol is not widely published, its primary applications lie in its use as a tracer and an internal standard for quantitative analysis.[1] This guide will delve into these established applications, discuss potential uses in drug development based on the principles of deuterium labeling, and provide hypothetical experimental frameworks.

The non-deuterated form, 2-Phenoxy-1-phenylethanol, is recognized as an intermediate in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[2] It is also a model compound for studying the breakdown of lignin, a complex polymer found in plant cell walls.[3] Given the biological relevance of its parent structure, the deuterated form serves as a critical reagent for precise quantification and metabolic investigation.

Core Applications

The primary and most established applications of deuterated 2-Phenoxy-1-phenylethanol are in the analytical realm, specifically as a tracer and an internal standard in mass spectrometry-based assays.

Internal Standard in Quantitative Analysis

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS, GC-MS), an internal standard is crucial for accurate and precise quantification of an analyte. The internal standard is a compound that is added in a known amount to the sample being analyzed. It helps to correct for variations in sample preparation, injection volume, and instrument response.

Deuterated 2-Phenoxy-1-phenylethanol is an ideal internal standard for the quantification of its non-deuterated counterpart. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the presence of deuterium, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the non-deuterated analyte.

Table 1: Mass Spectrometric Properties of 2-Phenoxy-1-phenylethanol and its Deuterated Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
2-Phenoxy-1-phenylethanolC14H14O2214.26214.0994
2-Phenoxy-1-phenylethanol-d1C14H13DO2215.27215.1057

Note: The exact mass will vary depending on the position and number of deuterium atoms.

Tracer in Metabolic and Pharmacokinetic Studies

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug or compound in a biological system.[1] By introducing a deuterated version of a compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes.

When a mixture of the deuterated and non-deuterated compound is administered, the ratio of the two can be monitored over time in various biological matrices (e.g., plasma, urine, tissues). This can help in identifying metabolites, as they will also contain the deuterium label, and in determining the rate and pathways of metabolism.

Potential Applications in Drug Development

The "deuterium strategy" has gained traction in drug development for its potential to improve the pharmacokinetic and metabolic profiles of drugs.[1][4] This is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond, which is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes, will proceed more slowly when a deuterium atom is present at that position. This can lead to several advantages:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing.[5]

  • Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, deuterium substitution can reduce the formation of reactive or toxic metabolites.[5]

  • Increased Drug Exposure: A longer half-life can result in greater overall exposure to the active drug.

Given that 2-Phenoxy-1-phenylethanol serves as a scaffold in medicinal chemistry, a deuterated version could be explored for the development of new chemical entities with improved drug-like properties.

Experimental Protocols

While specific, published experimental protocols for deuterated 2-Phenoxy-1-phenylethanol are scarce, the following sections provide generalized methodologies for its core applications.

Protocol 1: Quantification of 2-Phenoxy-1-phenylethanol in Plasma using LC-MS/MS with a Deuterated Internal Standard

Objective: To determine the concentration of 2-Phenoxy-1-phenylethanol in a plasma sample.

Materials:

  • Plasma sample

  • 2-Phenoxy-1-phenylethanol (analyte) standard solutions

  • Deuterated 2-Phenoxy-1-phenylethanol (internal standard) solution of known concentration

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • LC-MS/MS system

Method:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the deuterated internal standard at a known concentration (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to separate the analyte from other plasma components.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

        • Monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions of the analyte with a constant concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the plasma sample by interpolating its peak area ratio on the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of deuterated 2-Phenoxy-1-phenylethanol compared to its non-deuterated form.

Materials:

  • Deuterated and non-deuterated 2-Phenoxy-1-phenylethanol

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Acetonitrile

  • LC-MS/MS system

Method:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the deuterated or non-deuterated compound.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the rate of metabolism.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

    • Compare the metabolic stability of the deuterated and non-deuterated forms.

Visualizations

G cluster_0 Quantitative Analysis Workflow sample Biological Sample (e.g., Plasma) is Add Known Amount of Deuterated Internal Standard sample->is extract Sample Preparation (e.g., Protein Precipitation) is->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Ratio of Analyte to Internal Standard) lcms->quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G cluster_1 Kinetic Isotope Effect in Metabolism drug_h Drug with C-H bond enzyme Metabolizing Enzyme (e.g., CYP450) drug_h->enzyme k_H (Faster reaction) drug_d Drug with C-D bond drug_d->enzyme k_D (Slower reaction) metabolite_h Metabolite enzyme->metabolite_h metabolite_d Metabolite enzyme->metabolite_d note k_H > k_D (Slower metabolism for deuterated drug)

Caption: The kinetic isotope effect slows the metabolism of deuterated compounds.

Conclusion

Deuterated 2-Phenoxy-1-phenylethanol is a valuable tool for researchers in analytical chemistry and drug development. Its primary established applications as a tracer and an internal standard enable precise and accurate quantification and metabolic tracking of its non-deuterated analog.[1] Furthermore, the principles of deuterium labeling, particularly the kinetic isotope effect, suggest its potential for the development of novel therapeutics with improved metabolic stability. While further research is needed to fully elucidate the biological activities and therapeutic potential of deuterated 2-Phenoxy-1-phenylethanol itself, its role as a key analytical reagent and a potential building block in drug discovery is clear.

References

Isotopic Purity of 2-Phenoxy-1-phenylethanol-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 2-Phenoxy-1-phenylethanol-d1. This deuterated analog of 2-Phenoxy-1-phenylethanol is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis.

Introduction

Deuterium-labeled compounds, such as this compound, are critical in drug discovery and development. The substitution of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612), can subtly alter the physicochemical properties of a molecule. This alteration, particularly the strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to a kinetic isotope effect. This effect can slow down metabolic processes, making deuterated compounds useful for studying drug metabolism and pharmacokinetics. Furthermore, their distinct mass makes them ideal internal standards in mass spectrometry-based quantification assays.

The utility of this compound is directly dependent on its isotopic purity. High isotopic purity ensures the reliability of experimental results, whether in tracing metabolic pathways or in providing an accurate standard for quantification. This guide outlines a common synthetic route to this compound and details the analytical methodologies for verifying its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process adapted from the known synthesis of its non-deuterated analog.[1] The key step for introducing the deuterium label is the reduction of an intermediate ketone with a deuterated reducing agent.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

  • Reaction Setup: In a round-bottom flask, dissolve phenol (B47542) and 2-bromoacetophenone (B140003) in a suitable solvent such as acetone (B3395972) or acetonitrile.

  • Addition of Base: Add a mild base, for example, potassium carbonate, to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 2-Phenoxy-1-phenylethanone.

Step 2: Deuterium Labeling via Reduction

  • Reaction Setup: Dissolve the 2-Phenoxy-1-phenylethanone intermediate in a suitable solvent, such as methanol-d4 (B120146) or anhydrous tetrahydrofuran (B95107) (THF).

  • Reduction: Cool the solution in an ice bath and add a deuterated reducing agent, for example, sodium borodeuteride (NaBD4), portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the ketone is fully consumed (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction with D2O. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound is purified by column chromatography to achieve high chemical purity.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Etherification cluster_1 Step 2: Deuterated Reduction Phenol Phenol Intermediate_Ketone 2-Phenoxy-1-phenylethanone Phenol->Intermediate_Ketone K2CO3, Acetone 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product 1. NaBD4, Methanol-d4 2. D2O workup

Caption: Synthetic pathway for this compound.

Determination of Isotopic Purity

The accurate determination of isotopic purity is crucial for the application of this compound. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the position and extent of deuterium incorporation. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare a solution of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. A sufficient relaxation delay (D1) should be used to ensure accurate integration of the signals.

  • Data Analysis: The isotopic purity is determined by comparing the integral of the proton signal at the deuterated position with the integral of a non-deuterated proton signal in the same molecule. For this compound, the signal for the proton at the C1 position (adjacent to the hydroxyl group) will be significantly diminished. The percentage of deuteration can be calculated from the reduction in the integral value relative to a reference peak.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a highly sensitive method for determining the isotopic distribution of a sample.[3]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with liquid chromatography and mass spectrometry, such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Infuse the sample directly or inject it onto an appropriate LC column to separate it from any potential impurities. Acquire the full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Data Analysis: The isotopic purity is determined by analyzing the molecular ion cluster. The relative abundances of the M+0 (non-deuterated) and M+1 (deuterated) peaks are used to calculate the percentage of isotopic enrichment. It is important to account for the natural abundance of ¹³C in the calculation for accurate results.

Quantitative Data

While specific batch data for the isotopic purity of this compound is not publicly available, the described synthetic and analytical methods typically yield high levels of isotopic enrichment. The following table presents representative data for isotopic purity analysis of deuterated compounds.

Analytical TechniqueParameter MeasuredTypical Value
¹H NMR % Deuteration at C1> 98%
LC-HRMS Isotopic Enrichment (d1/(d0+d1))> 98%
Chemical Purity (by HPLC)> 99%

Note: These are typical values and may vary depending on the specific reaction conditions and purification methods.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the analysis of the isotopic purity of a synthesized deuterated compound.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Final Report Start Synthesized This compound Purification Column Chromatography Start->Purification NMR NMR Spectroscopy (¹H and/or ²H) Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS Purity_Analysis Isotopic Purity Calculation NMR->Purity_Analysis MS->Purity_Analysis Report Certificate of Analysis Purity_Analysis->Report

References

Stability and Storage of 2-Phenoxy-1-phenylethanol-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenoxy-1-phenylethanol-d1. Due to the limited availability of specific stability data for the deuterated form, this document combines information on the non-deuterated analogue (2-Phenoxy-1-phenylethanol) with established best practices for the storage and handling of deuterium-labeled compounds.

Introduction

2-Phenoxy-1-phenylethanol (B2873073) is a key model compound in lignin (B12514952) and biomass valorization research, notable for its β-O-4 aryl ether linkage, the most common linkage in native lignin.[1] Its deuterated analogue, this compound, serves as a valuable internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS. The substitution of hydrogen with deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of molecules. Understanding the stability and proper storage of this compound is critical to ensure its integrity and the reliability of experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Phenoxy-1-phenylethanol is presented below. These properties are expected to be very similar for the deuterated analogue.

PropertyValueSource
CAS Number 4249-72-3 (non-deuterated)[2]
Molecular Formula C₁₄H₁₄O₂[2]
Molecular Weight 214.26 g/mol [2]
Appearance White to off-white solidChemScene
Melting Point 61-64 °CSigma-Aldrich
Boiling Point 371.9 ± 30.0 °C at 760 mmHgSigma-Aldrich
Storage Temperature Room Temperature

Stability Profile and Degradation Pathways

Known Degradation Pathways of 2-Phenoxy-1-phenylethanol

Studies on lignin model compounds have explored the cleavage of the C-O ether bond in 2-Phenoxy-1-phenylethanol through processes like photocatalytic oxidation and hydrogenolysis.

  • Photocatalytic Oxidation: In the presence of a Cd-MOF/S/Ni–NiO composite material, 2-phenoxy-1-phenylethanol undergoes oxidation to yield phenol, acetophenone, and 2-phenoxy-1-phenylethanone.[3]

  • Catalytic Hydrogenolysis: This process involves the cleavage of the C-O ether bond, facilitated by a catalyst, to produce monomeric aromatic compounds.[1]

The following diagram illustrates a simplified degradation pathway based on photocatalytic oxidation.

This compound This compound Phenol Phenol This compound->Phenol Photocatalytic Oxidation Acetophenone Acetophenone This compound->Acetophenone Photocatalytic Oxidation 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone This compound->2-Phenoxy-1-phenylethanone Photocatalytic Oxidation

Simplified degradation pathway of 2-Phenoxy-1-phenylethanol under photocatalytic oxidation.

Storage and Handling Recommendations

While Certificates of Analysis for the non-deuterated 2-Phenoxy-1-phenylethanol recommend storage at room temperature, special considerations should be taken for the deuterated compound to ensure its isotopic and chemical integrity. The following table summarizes the recommended storage conditions.

ConditionRecommendationRationale
Temperature Short-term: Room Temperature (sealed, dry). Long-term: -20°C or below.While the non-deuterated form is stable at room temperature, lower temperatures are recommended for long-term storage of deuterated compounds to minimize any potential for degradation or isotopic exchange.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential hydrogen-deuterium (H-D) exchange with atmospheric moisture, which would compromise the isotopic purity of the compound.
Light Protect from light. Store in an amber vial or in the dark.To prevent potential photolytic degradation.
Moisture Store in a tightly sealed container in a dry place.The compound may be hygroscopic. Moisture can lead to chemical degradation and H-D exchange.
Handling Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle under a dry, inert atmosphere whenever possible.To minimize exposure to atmospheric moisture.

Proposed Experimental Protocol for Stability Testing

For researchers needing to generate their own stability data for this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS) detector.

  • Data Evaluation:

    • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.

    • Identify and characterize any significant degradation products using MS and NMR.

    • Assess the mass balance to ensure that all degradation products are accounted for.

The following workflow diagram outlines the proposed forced degradation study.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prepare Solution Prepare solution of This compound Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prepare Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Prepare Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT) Prepare Solution->Oxidation Thermal Thermal Degradation (105°C, solid) Prepare Solution->Thermal Photo Photostability (ICH Q1B) Prepare Solution->Photo HPLC Stability-Indicating HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Calculate % Degradation HPLC->Degradation Identify Identify Degradation Products HPLC->Identify MassBalance Assess Mass Balance HPLC->MassBalance

Workflow for a forced degradation study of this compound.

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended to ensure its integrity. Based on the stability of its non-deuterated analogue and general principles for deuterated compounds, long-term storage at low temperatures (-20°C or below), under an inert atmosphere, and protected from light and moisture is advised. For critical applications, it is recommended that users perform their own stability assessments under their specific experimental conditions.

References

Synthesis of 2-Phenoxy-1-phenylethanol-d1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Phenoxy-1-phenylethanol-d1, a deuterated isotopologue of a significant lignin (B12514952) model compound. The inclusion of a deuterium (B1214612) atom at the C1 position offers a valuable tool for mechanistic studies in biomass valorization, as well as for use as an internal standard in metabolic and pharmacokinetic analyses. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy

The most prominent and efficient method for the synthesis of 2-Phenoxy-1-phenylethanol is a two-step process.[1] This involves an initial etherification reaction to form a ketone precursor, which is subsequently reduced to the desired alcohol. To achieve the specific deuteration at the C1 position (the carbon bearing the hydroxyl group), this established route is adapted by employing a deuterated reducing agent in the second step.

The overall synthetic pathway is as follows:

  • Step 1: Synthesis of 2-Phenoxy-1-phenylethanone. This intermediate is synthesized via the Williamson ether synthesis, reacting 2-bromoacetophenone (B140003) with phenol (B47542) in the presence of a base.

  • Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound. The ketone intermediate is reduced using sodium borodeuteride (NaBD₄), which selectively introduces a deuterium atom at the carbonyl carbon, yielding the target deuterated alcohol.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

This procedure outlines the synthesis of the ketone intermediate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and phenol (1.2 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Phenoxy-1-phenylethanone.

Step 2: Synthesis of this compound

This procedure details the reduction of the ketone intermediate to the deuterated alcohol.

Materials:

  • 2-Phenoxy-1-phenylethanone

  • Sodium Borodeuteride (NaBD₄)

  • Methanol (B129727) (MeOH)

  • Deuterium Oxide (D₂O) for optional O-deuteration

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Phenoxy-1-phenylethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borodeuteride (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

  • Optional O-deuteration: For deuteration of the hydroxyl group, the purified product can be dissolved in a suitable solvent (e.g., dichloromethane), washed with D₂O, and the organic layer dried and concentrated.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Phenoxy-1-phenylethanol and its deuterated analog.

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone
Reactants 2-Bromoacetophenone, Phenol
Reagents & Solvent K₂CO₃, Acetone
Reaction Conditions Reflux, 3-12 hours
Reported Yield 59%
Step 2: Synthesis of this compound
Reactant 2-Phenoxy-1-phenylethanone
Reagents & Solvent Sodium Borodeuteride (NaBD₄), Methanol
Reaction Conditions 0°C to Room Temperature, 1-2 hours
Expected Yield >90% (based on typical NaBH₄ reductions)
Deuterium Incorporation at C1 >98%

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Etherification cluster_step2 Step 2: Deuterated Reduction 2-Bromoacetophenone 2-Bromoacetophenone Reaction_1 Williamson Ether Synthesis 2-Bromoacetophenone->Reaction_1 K2CO3, Acetone, Reflux Phenol Phenol Phenol->Reaction_1 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone Reaction_1->2-Phenoxy-1-phenylethanone Intermediate Reaction_2 Reduction 2-Phenoxy-1-phenylethanone->Reaction_2 NaBD4, MeOH This compound This compound Reaction_2->this compound Final Product

Caption: Synthetic workflow for this compound.

Characterization

The successful synthesis and deuteration of the final product can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for confirming the structure and assessing the degree of deuteration.[1] In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C1 position will be significantly diminished or absent compared to the non-deuterated standard. ¹³C NMR will show the expected signals for the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) that is one mass unit higher than that of the non-deuterated 2-Phenoxy-1-phenylethanol, confirming the incorporation of a single deuterium atom.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenoxy-1-phenylethanol-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Phenoxy-1-phenylethanol-d1 as an internal standard in quantitative analytical methods. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled form of 2-Phenoxy-1-phenylethanol.[1] Deuterated compounds are ideal internal standards for mass spectrometry-based assays because they exhibit similar physicochemical properties to their non-labeled counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time.[1] However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for separate detection and quantification. The use of this compound can significantly improve the accuracy and precision of quantitative methods for a variety of analytes, particularly those with similar structural features.

Key Advantages:

  • Minimizes Analytical Variability: Compensates for analyte loss during sample preparation and inconsistencies in instrument performance.

  • Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative results.

  • Co-elution with Analyte: Ensures that the internal standard and analyte experience similar matrix effects in LC-MS/MS analysis.

  • Mass-based Differentiation: Easily distinguished from the unlabeled analyte in mass spectrometry.

Application: Quantification of a Hypothetical Analyte (Compound X) in Human Plasma by LC-MS/MS

This section outlines a representative protocol for the quantification of a fictional small molecule drug, "Compound X," in human plasma using this compound as an internal standard. This protocol can be adapted for other analytes and matrices with appropriate validation.

Experimental Protocol

1. Materials and Reagents:

  • Compound X (analyte)

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Compound X in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma samples (calibration standards, QCs, and unknowns) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL) in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Compound X: [M+H]+ → fragment ion (hypothetical)

      • This compound: [M+H]+ → fragment ion (hypothetical)

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both the analyte (Compound X) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Compound X in the QC and unknown samples using the regression equation from the calibration curve.

Data Presentation

The following tables present simulated data from a validation experiment for the quantification of Compound X using this compound as an internal standard.

Table 1: Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,250500,0000.0025
56,300510,0000.0124
1012,800505,0000.0253
5064,500498,0000.1295
100130,000502,0000.2590
500655,000495,0001.3232
10001,320,000501,0002.6347

Table 2: Quality Control (QC) Sample Data

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low QC32.9598.36.2
Mid QC7576.8102.44.8
High QC750742.599.05.5

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start plasma Plasma Sample (50 µL) start->plasma add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant end_prep Ready for Analysis supernatant->end_prep lc_separation LC Separation end_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknowns calibration_curve->quantification final_result Final Concentration quantification->final_result

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_measurement Measurement cluster_calculation Calculation cluster_correction Correction for Variability analyte_response Analyte Response (Peak Area) area_ratio Peak Area Ratio (Analyte / IS) analyte_response->area_ratio is_response IS Response (Peak Area) is_response->area_ratio calibration_curve Calibration Curve (Ratio vs. Concentration) area_ratio->calibration_curve final_concentration Analyte Concentration calibration_curve->final_concentration sample_prep_var Sample Prep Variability sample_prep_var->analyte_response sample_prep_var->is_response instrument_var Instrument Variability instrument_var->analyte_response instrument_var->is_response

Caption: Logical relationship of internal standard-based quantification.

References

Application Note: High-Throughput Analysis of Beta-Blockers in Human Plasma Using 2-Phenoxy-1-phenylethanol-d1 as an LC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a panel of beta-blocker drugs in human plasma. To ensure the highest level of accuracy and precision, this method employs 2-Phenoxy-1-phenylethanol-d1 as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally similar to the analytes of interest allows for effective compensation for matrix effects and variations during sample preparation and analysis. The simple and efficient protein precipitation sample preparation protocol, coupled with a rapid LC gradient, makes this method suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic studies and clinical research.

Introduction

Beta-blockers are a class of drugs widely prescribed for the management of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and toxicological screening. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key component of a robust LC-MS/MS assay is the use of an appropriate internal standard. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[1]

Stable isotope-labeled (SIL) internal standards are considered the most effective choice as they share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[1] this compound, a deuterated analog of 2-Phenoxy-1-phenylethanol, serves as an excellent internal standard for the analysis of various aromatic compounds, including certain beta-blockers, due to its structural similarities. This application note provides a comprehensive protocol for the simultaneous quantification of propranolol, metoprolol, and atenolol (B1665814) in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Propranolol, Metoprolol, and Atenolol reference standards were purchased from a certified supplier.

  • This compound was obtained from a commercial supplier.

  • Human plasma (K2-EDTA) was sourced from a reputable biobank.

  • Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and Formic Acid (LC-MS grade) were of the highest purity available.

  • Ultrapure water was generated using a laboratory water purification system.

Standard and Quality Control (QC) Sample Preparation

Stock solutions of propranolol, metoprolol, atenolol, and this compound were prepared in methanol at a concentration of 1 mg/mL. A combined working standard solution of the analytes was prepared by serial dilution of the stock solutions in 50:50 (v/v) methanol:water. Calibration standards were prepared by spiking the combined working standard solution into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. A working internal standard solution of this compound was prepared in acetonitrile at a concentration of 100 ng/mL.

Sample Preparation Protocol

A simple protein precipitation method was employed for sample preparation:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Propranolol260.2116.10.053020
Metoprolol268.2116.10.053522
Atenolol267.2145.10.052518
This compound (IS)216.1108.10.052815

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of propranolol, metoprolol, and atenolol in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Table 3: Method Validation Summary

ParameterPropranololMetoprololAtenolol
Linearity Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) >0.998>0.997>0.998
LLOQ (ng/mL) 111
Accuracy at LLOQ (%) 95.2 - 104.596.1 - 103.894.8 - 105.1
Precision at LLOQ (%RSD) < 10< 12< 11
Intra-day Accuracy (%) 97.3 - 102.198.0 - 101.596.5 - 103.2
Intra-day Precision (%RSD) < 8< 9< 7
Inter-day Accuracy (%) 96.8 - 103.597.2 - 102.895.9 - 104.0
Inter-day Precision (%RSD) < 9< 10< 8
Matrix Effect (%) 92 - 10594 - 10791 - 106
Recovery (%) 88 - 9585 - 9389 - 96

The data presented in Table 3 demonstrates that the method meets the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 300 µL IS Solution (this compound in ACN) plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of beta-blockers.

metabolic_pathway parent 2-Phenoxy-1-phenylethanol metabolite1 Phenoxyacetic Acid (PAA) parent->metabolite1 Oxidation metabolite2 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) metabolite1->metabolite2 Hydroxylation

Caption: Postulated metabolic pathway of 2-Phenoxy-1-phenylethanol.

Conclusion

This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of propranolol, metoprolol, and atenolol in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical studies. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis time make this method well-suited for laboratories conducting pharmacokinetic research and therapeutic drug monitoring.

References

Application Notes and Protocols for GC-MS Analysis of 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxy-1-phenylethanol-d1 is the deuterated form of 2-phenoxy-1-phenylethanol (B2873073), a molecule recognized for its relevance as a model compound in lignin (B12514952) and biomass valorization research.[1] In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), deuterated compounds like this compound serve as excellent internal standards.[2][3] The inclusion of a deuterated internal standard is a robust technique to enhance the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, injection volume, and matrix effects.

These application notes provide a comprehensive guide for the utilization of this compound as an internal standard for the quantitative analysis of its non-deuterated counterpart and other related analytes by GC-MS.

Application: Internal Standard for Quantitative GC-MS Analysis

This compound is an ideal internal standard for the quantification of 2-phenoxy-1-phenylethanol and structurally similar compounds in various matrices. Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atom allows for its distinct detection by a mass spectrometer, preventing interference with the analyte of interest.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak ([M]+) for this compound would be at m/z 215, one mass unit higher than the non-deuterated compound (m/z 214). Key fragmentation pathways for alcohols often involve the cleavage of the C-C bond adjacent to the oxygen atom. For ethers, cleavage of the C-O bond is common.

Predicted Key Fragments for this compound:

m/z (predicted)Fragment Structure/IdentityComments
215[C₁₄H₁₃DO₂]⁺Molecular ion ([M]⁺)
108[C₆H₅CDOH]⁺Benzylic fragment containing the deuterium
107[C₇H₇O]⁺Phenylcarbonyl fragment
94[C₆H₅OH]⁺Phenol radical cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • 2-Phenoxy-1-phenylethanol (analyte)

  • This compound (internal standard)

  • GC-grade solvent (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2-Phenoxy-1-phenylethanol and this compound into separate 10 mL volumetric flasks. Dissolve in the chosen GC-grade solvent and bring to volume.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution to the desired concentration. This concentration should be consistent across all calibration standards and samples.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the 2-Phenoxy-1-phenylethanol stock solution into volumetric flasks. Add a constant volume of the internal standard working solution to each flask before bringing it to the final volume with the solvent.

Sample Preparation (General Protocol)

This is a generic protocol and should be optimized based on the specific sample matrix.

  • Accurately weigh or measure a known amount of the sample into a suitable vial.

  • Add a precise volume of the this compound internal standard working solution.

  • Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of GC-grade solvent suitable for injection.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for your specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions to Monitor
Analyte (2-Phenoxy-1-phenylethanol)m/z 107 (quantifier), 77, 94
Internal Standard (this compound)m/z 108 (quantifier), 77, 94

Data Presentation

Quantitative Data Summary

The following table presents typical performance data for the GC-MS analysis of phenoxyethanol-related compounds. These values are illustrative and should be determined for each specific analytical method validation.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1 µg/L[6]
Limit of Quantification (LOQ)0.5 - 5 µg/L[6]
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis start Start stock_analyte Prepare Analyte Stock Solution start->stock_analyte stock_is Prepare IS (d1) Stock Solution start->stock_is cal_standards Prepare Calibration Standards stock_analyte->cal_standards working_is Prepare IS Working Solution stock_is->working_is working_is->cal_standards spike_is Spike with IS working_is->spike_is gc_ms GC-MS Injection and Data Acquisition cal_standards->gc_ms sample_prep Sample Preparation (Extraction) sample_prep->gc_ms spike_is->sample_prep data_processing Data Processing (Integration) gc_ms->data_processing calibration Calibration Curve Generation data_processing->calibration quantification Quantification of Analyte in Samples data_processing->quantification calibration->quantification end End quantification->end

A high-level workflow for the quantitative analysis using an internal standard.
Biotransformation Pathway of 2-Phenoxyethanol (B1175444)

2-Phenoxy-1-phenylethanol is structurally related to 2-phenoxyethanol, a compound for which the metabolic pathway in humans has been investigated. The primary biotransformation of 2-phenoxyethanol involves oxidation of the alcohol to a carboxylic acid and hydroxylation of the phenyl ring, common reactions in xenobiotic metabolism.[7][8][9]

biotransformation_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Phenoxyethanol intermediate Phenoxyacetaldehyde parent->intermediate Alcohol Dehydrogenase metabolite2 4-Hydroxyphenoxyethanol parent->metabolite2 CYP450 metabolite1 Phenoxyacetic Acid (PhAA) intermediate->metabolite1 Aldehyde Dehydrogenase excretion Excretion (Urine) metabolite1->excretion metabolite3 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) metabolite2->metabolite3 Oxidation metabolite3->excretion

Proposed biotransformation pathway of 2-phenoxyethanol in humans.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of 2-phenoxy-1-phenylethanol and related compounds by GC-MS. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in drug development and other analytical fields to establish robust analytical methods. Method optimization and validation are crucial steps to ensure data quality and reliability for any specific application.

References

Application Note: Quantitative Analysis of Pharmaceuticals using 2-Phenoxy-1-phenylethanol-d1 as an Internal Standard by ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] Unlike many other analytical methods, qNMR can be a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[1][2] For accurate quantification, a stable, high-purity internal standard (IS) is added in a precise amount to the sample.[1] The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[3][4]

This application note describes the use of 2-Phenoxy-1-phenylethanol-d1 as a novel internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and other organic molecules by ¹H-qNMR.

Advantages of this compound as a qNMR Internal Standard

This compound offers several advantageous characteristics for use as a qNMR internal standard:

  • Chemical Stability: The molecule is stable in both solid form and in common deuterated solvents, ensuring consistency over the course of the experiment.[1]

  • Simple ¹H-NMR Spectrum: The deuteration at the C1 position simplifies the ¹H-NMR spectrum in the region of the benzylic proton, reducing the potential for signal overlap. The remaining protons provide distinct signals in the aromatic and aliphatic regions.

  • Signals in Uncrowded Spectral Regions: The protons of this compound are expected to resonate in regions of the ¹H-NMR spectrum that are often free from analyte signals, minimizing interference.[1]

  • Good Solubility: The non-deuterated analogue, 2-Phenoxy-1-phenylethanol, is soluble in a variety of organic solvents, suggesting that the deuterated version will also be soluble in common deuterated NMR solvents such as CDCl₃, DMSO-d₆, and acetone-d₆.[5][6]

  • Appropriate Molecular Weight: With a molecular weight of approximately 215.27 g/mol , it allows for accurate weighing, minimizing gravimetric errors.[1][7]

  • Low Volatility: The compound's high boiling point (310-312°C) indicates low volatility, which is crucial for accurate sample preparation.[1][6]

Experimental Workflow

The general workflow for qNMR analysis using an internal standard is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh this compound (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR spectrometer transfer->setup_nmr acquire_spectrum Acquire ¹H-NMR spectrum setup_nmr->acquire_spectrum phase_baseline Phase and baseline correction acquire_spectrum->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate analyte purity/concentration integrate->calculate

Caption: General workflow for quantitative NMR (qNMR) analysis.

Protocol: Determination of Purity of an Active Pharmaceutical Ingredient (API)

This protocol outlines the procedure for determining the purity of an API using this compound as an internal standard.

1. Materials and Equipment

  • Analyte: Active Pharmaceutical Ingredient (API) of interest

  • Internal Standard: this compound (certified high purity, e.g., >99.5%)

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) of high isotopic purity

  • Equipment:

    • Analytical balance (accurate to at least 0.01 mg)

    • NMR spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

    • Volumetric flasks and pipettes

    • Vortex mixer and/or sonicator

2. Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.[1]

  • Weighing: Accurately weigh approximately 10-20 mg of the API and a similar molar equivalent of this compound into a clean, dry vial.[1] The molar ratio of analyte to IS should ideally be close to 1:1 to ensure comparable signal intensities.[1]

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial.[5]

  • Homogenization: Ensure complete dissolution of both the analyte and the IS by vortexing or gentle sonication.[1][5] A homogeneous solution is essential for accurate results.[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Logical Relationship for Accurate Sample Preparation

Sample_Prep_Logic cluster_input Inputs cluster_process Process cluster_output Output Analyte Analyte (API) Weigh Accurate Weighing Analyte->Weigh IS Internal Standard (this compound) IS->Weigh Solvent Deuterated Solvent Dissolve Complete Dissolution Solvent->Dissolve Weigh->Dissolve Homogenize Homogenization Dissolve->Homogenize NMR_Sample Homogeneous NMR Sample Homogenize->NMR_Sample

References

Application Notes and Protocols for Sample Preparation with 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Phenoxy-1-phenylethanol-d1 as an internal standard in the quantitative analysis of 2-Phenoxy-1-phenylethanol and its related compound, 2-Phenoxyethanol (B1175444), in various matrices. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3]

Introduction to this compound

This compound is a stable isotope-labeled version of 2-Phenoxy-1-phenylethanol. Its near-identical chemical and physical properties to the unlabeled analyte, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantitative assays.[1] When added to a sample at a known concentration, it co-elutes with the analyte of interest and experiences similar extraction recovery and ionization effects, thus enabling accurate quantification through isotope dilution mass spectrometry (IDMS).[1][2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (e.g., 2-Phenoxyethanol). The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be normalized, leading to highly accurate and precise quantification.[2]

Isotope Dilution Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Add known amount of IS Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Result Quantification->Result Accurate Concentration of Analyte

A typical bioanalytical workflow using a deuterated internal standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of 2-Phenoxyethanol, for which this compound would be an ideal internal standard.

Analytical MethodMatrixLimit of Quantification (LOQ)Linearity RangeReference
LC-MS/MS Human Urine0.5 - 6.1 µg/LNot Specified[4]
Human Blood2.0 - 3.9 µg/LNot Specified[4]
Rat Plasma10 ng/mL (PE), 20 ng/mL (PAA)Not Specified[5][6]
Rat Urine & Tissue20 ng/mL (PE), 50 ng/mL (PAA)Not Specified[5][6]
GC-MS Ink on Paper0.104 µg/mL0.5 - 50.0 µg/mL[7]
HPLC-DAD Topical Cream125.0 ng/mL0.125 - 0.375 mg/mL[8]

PE: Phenoxyethanol (B1677644), PAA: Phenoxyacetic acid (metabolite)

Experimental Protocols

The following are detailed protocols for the quantification of 2-Phenoxyethanol in different matrices using this compound as an internal standard.

Protocol 1: Quantification of 2-Phenoxyethanol in Cosmetic Creams by HPLC-UV

This protocol is adapted from a method for the determination of phenoxyethanol in topical formulations.[8]

1. Materials and Reagents

  • 2-Phenoxyethanol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Cosmetic cream sample

2. Standard and Internal Standard Preparation

  • 2-Phenoxyethanol Stock Solution (2.5 mg/mL): Accurately weigh and dissolve 250 mg of 2-Phenoxyethanol in 100 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol.

  • Working Internal Standard Solution (100 µg/mL): Dilute 10 mL of the internal standard stock solution to 100 mL with the mobile phase.

3. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL volumetric flask.

  • Add 1.0 mL of the working internal standard solution (100 µg/mL).

  • Add approximately 40 mL of the mobile phase (Acetonitrile:Water, 50:50 v/v).

  • Vortex for 1 minute to disperse the cream.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

5. Calibration Curve

  • Prepare a series of calibration standards by spiking blank cream extract with known amounts of the 2-Phenoxyethanol stock solution and a fixed amount of the internal standard.

  • Plot the ratio of the peak area of 2-Phenoxyethanol to the peak area of this compound against the concentration of 2-Phenoxyethanol.

Protocol 2: Quantification of 2-Phenoxyethanol in Human Plasma by LC-MS/MS

This protocol is a representative method based on common bioanalytical techniques for plasma samples.

1. Materials and Reagents

  • 2-Phenoxyethanol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Human plasma (blank)

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of 2-Phenoxyethanol and this compound in methanol.

  • Prepare working solutions of the analyte and internal standard by serial dilution in 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column suitable for bioanalytical work (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-Phenoxyethanol and this compound.

5. Calibration and Quantification

  • Prepare calibration standards by spiking blank plasma with known concentrations of 2-Phenoxyethanol and a constant concentration of this compound.

  • Process the calibration standards and samples as described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the quantification of an analyte in a biological matrix using an internal standard and LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquot Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Cal_Curve Generate Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

General workflow for quantitative bioanalysis.

References

The Gold Standard: A Comprehensive Protocol for Utilizing Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of deuterated internal standards has become the benchmark for high-quality quantitative analysis, especially in mass spectrometry-based applications.[1][2] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification makes them ideal for use in liquid chromatography-mass spectrometry (LC-MS) assays, enabling exceptionally accurate and reproducible results.[1] This document provides a detailed protocol for the effective use of deuterated internal standards, covering key experimental procedures, data presentation, and visualization of workflows.

The core principle behind the efficacy of deuterated internal standards lies in their near-identical chemical and physical properties to the analyte of interest.[3] This chemical similarity ensures that the analyte and the internal standard co-elute during chromatography and experience similar extraction recovery and ionization effects.[4] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[3] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the heavier deuterated internal standard, and by measuring the ratio of their peak areas, precise and accurate quantification is achieved.

Key Advantages of Deuterated Internal Standards:

  • Enhanced Quantitative Accuracy: Deuterated analogs co-elute with analytes, minimizing signal distortion caused by matrix effects.[1]

  • Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs is achieved by normalizing the analyte signal to the internal standard.[1]

  • Correction for Matrix Effects: Deuterium labeling helps to compensate for signal suppression or enhancement from interfering compounds in the sample matrix.[1][4]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[1]

Data Presentation: Performance of Deuterated Internal Standards

The superiority of deuterated internal standards over other internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.

ParameterDeuterated Internal StandardStructural Analog Internal StandardNo Internal Standard
Precision (%CV)
Low QC2.5%8.9%15.2%
Medium QC2.1%7.5%13.8%
High QC1.8%6.8%12.5%
Accuracy (%Bias)
Low QC+1.5%-5.2%-18.5%
Medium QC+0.8%-4.1%-16.2%
High QC-0.5%-3.5%-14.9%

Table 1: Comparison of Bioanalytical Method Performance. This table summarizes typical data comparing the precision (as percent coefficient of variation, %CV) and accuracy (as percent bias) of a quantitative LC-MS/MS assay for a small molecule drug in human plasma using a deuterated internal standard, a structural analog, and no internal standard. The data clearly demonstrates the superior performance of the deuterated internal standard.

Matrix SourceAnalyte Response (Area)IS Response (Area)Analyte/IS Ratio
Lot 185,00098,0000.867
Lot 272,00083,0000.867
Lot 398,000113,0000.867
Lot 479,00091,0000.868
Lot 591,000105,0000.867
Mean 85,00098,0000.867
%CV 12.5%12.4%0.05%

Table 2: Matrix Effect Compensation. This table illustrates how a deuterated internal standard (IS) compensates for matrix-induced signal variability across different lots of human plasma. While the absolute responses of both the analyte and the IS fluctuate, their ratio remains remarkably consistent, resulting in a very low coefficient of variation (%CV).

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma using protein precipitation for sample preparation.

1. Materials and Reagents:

  • Analyte of interest

  • Deuterated internal standard of the analyte

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the analyte stock solution into blank human plasma.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a concentration that provides a stable and sufficient signal in the LC-MS/MS system.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.[3]

  • Vortex for 1 minute to ensure thorough mixing and precipitation.[3]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[3]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor to product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the deuterated internal standard.[3]

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).[3]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Protocol 2: Analysis of Pesticide Residues in Food Samples using QuEChERS

This protocol outlines a general procedure for the analysis of pesticide residues in a food matrix (e.g., fruits, vegetables) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Materials and Reagents:

  • Pesticide standards

  • Deuterated internal standards for target pesticides

  • Food sample (e.g., tomato, spinach)

  • Acetonitrile (pesticide residue grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

2. Sample Preparation (QuEChERS):

  • Homogenize 10-15 g of the food sample.

  • To a 50 mL centrifuge tube, add the homogenized sample.

  • Add 10 mL of acetonitrile and the deuterated internal standard solution.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing the d-SPE sorbent.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 or similar reversed-phase column suitable for pesticide analysis.

    • Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium (B1175870) formate, 0.1% formic acid).

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.

    • Gradient: A suitable gradient to separate the target pesticides.

  • Mass Spectrometry:

    • Ionization Mode: ESI, positive and/or negative mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor the specific precursor-to-product ion transitions for each pesticide and its corresponding deuterated internal standard.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways where deuterated internal standards are instrumental.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, SPE, LLE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Matrix_Effect_Compensation cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed) Inaccurate_Quant Inaccurate Quantification Analyte_Signal_Suppressed->Inaccurate_Quant Leads to Analyte_Signal_Suppressed_IS Analyte Signal (Suppressed) Ratio_Constant Analyte/IS Ratio (Remains Constant) Analyte_Signal_Suppressed_IS->Ratio_Constant IS_Signal_Suppressed IS Signal (Equally Suppressed) IS_Signal_Suppressed->Ratio_Constant Accurate_Quant Accurate Quantification Ratio_Constant->Accurate_Quant Leads to Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte_Signal_Suppressed Cause Ion Suppression Matrix->Analyte_Signal_Suppressed_IS Cause Ion Suppression Matrix->IS_Signal_Suppressed Cause Ion Suppression

Caption: How deuterated standards compensate for matrix effects.

Glycolysis_Flux_Analysis cluster_quantification Quantification with Deuterated IS Glucose [U-13C6]Glucose (Labeled Substrate) G6P Glucose-6-Phosphate (M+6) Glucose->G6P F6P Fructose-6-Phosphate (M+6) G6P->F6P Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6P->Pentose_Phosphate_Pathway F16BP Fructose-1,6-Bisphosphate (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP GAP GAP (M+3) F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate (M+3) GAP->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Metabolite_Extraction Metabolite Extraction + Spike with Deuterated IS Mix Lactate->Metabolite_Extraction Pentose_Phosphate_Pathway->Metabolite_Extraction TCA_Cycle->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Flux_Calculation Metabolic Flux Calculation LC_MS_Analysis->Flux_Calculation

Caption: Metabolic flux analysis of glycolysis using stable isotope tracing.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing a robust solution to the challenges posed by complex biological matrices and analytical variability. Their ability to closely mimic the behavior of the target analyte ensures the highest levels of accuracy and precision, making them the gold standard in regulated bioanalysis and drug development. By implementing the protocols and understanding the principles outlined in this document, researchers can significantly enhance the quality and reliability of their quantitative data.

References

Application Note: Quantitative Determination of 2-Phenoxy-1-phenylethanol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxy-1-phenylethanol (B2873073) is a compound of interest in various fields, including medicinal chemistry and biomass research.[1][2] Robust and reliable bioanalytical methods are crucial for accurately characterizing its pharmacokinetic profile and understanding its metabolic fate. The use of a stable isotope-labeled internal standard, such as 2-Phenoxy-1-phenylethanol-d1, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] This deuterated standard co-elutes with the analyte, providing superior correction for variability in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the method.

This document provides a detailed protocol for a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenoxy-1-phenylethanol in human plasma. The method employs this compound as the internal standard (IS).

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Phenoxy-1-phenylethanol, this compound (Internal Standard)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Blank human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 2-Phenoxy-1-phenylethanol and this compound in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 2-Phenoxy-1-phenylethanol primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
HPLC System Standard UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
2-Phenoxy-1-phenylethanol215.1107.1100
This compound216.1108.1100

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation parameters for LC-MS/MS assays utilizing a deuterated internal standard.

Table 2: Calibration Curve Linearity

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0< 15.085.0 - 115.0< 15.085.0 - 115.0
Low3.0< 10.090.0 - 110.0< 10.090.0 - 110.0
Medium100< 10.090.0 - 110.0< 10.090.0 - 110.0
High800< 10.090.0 - 110.0< 10.090.0 - 110.0

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3.0> 8595 - 105
High800> 8595 - 105

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard (this compound) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Add 150 µL Acetonitrile Vortex1->Precipitate Vortex2 Vortex Vigorously Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC UHPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Bioanalytical Workflow for 2-Phenoxy-1-phenylethanol.

G Start Start: Need to Quantify Analyte in Biological Matrix Is_SIL_Available Is a Stable Isotope-Labeled (e.g., Deuterated) Internal Standard Available? Start->Is_SIL_Available Use_SIL Use Deuterated Internal Standard (this compound) Is_SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog Internal Standard Is_SIL_Available->Use_Analog No Benefit_SIL Benefits: - Co-elution with analyte - Corrects for matrix effects - Improves accuracy & precision Use_SIL->Benefit_SIL Drawback_Analog Drawbacks: - Different retention time - Different ionization efficiency - Less effective correction Use_Analog->Drawback_Analog

Caption: Logic for Internal Standard Selection.

References

Probing Lignin's Secrets: Application Notes and Protocols for Isotopic Labeling in Depolymerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling has emerged as a powerful tool to unravel the complex mechanisms of lignin (B12514952) depolymerization. By tracing the fate of specific atoms, researchers can elucidate reaction pathways, quantify product yields with high precision, and gain unprecedented insights into the transformation of this abundant biopolymer. These application notes provide a detailed overview and experimental protocols for utilizing isotopes, primarily ¹³C and ²H, in lignin depolymerization research.

Application Note 1: Synthesis of Isotopically Labeled Lignin Substrates

The foundation of any isotopic labeling study is the preparation of a suitably labeled substrate. Both in vivo and in vitro methods are employed to introduce isotopes into the lignin structure.

In Vivo Labeling: Plants can be grown in an atmosphere enriched with ¹³CO₂ to achieve uniform labeling of the entire plant biomass, including lignin.[1] Alternatively, isotopically labeled precursors, such as ¹³C-phenylalanine, can be fed to excised plant stems to specifically label the lignin biosynthetic pathway.[2][3]

In Vitro Synthesis of Dehydrogenation Polymers (DHPs): A common approach is the enzymatic polymerization of isotopically labeled monolignols to create synthetic lignin, known as Dehydrogenation Polymer (DHP). This method offers precise control over the position of the isotopic label. For instance, [β-¹³C]-labeled DHP lignin can be synthesized from [β-¹³C]-coniferyl alcohol.[4]

Application Note 2: Tracking Microbial Lignin Degradation

Isotopically labeled lignin is invaluable for studying the metabolic pathways of lignin-degrading microorganisms. By incubating microorganisms with labeled lignin and analyzing the resulting metabolites, researchers can identify the key enzymes and intermediates involved in the breakdown process.

A study on Rhodococcus jostii RHA1 fed with [β-¹³C]-labeled DHP lignin successfully identified ¹³C-labeled metabolites such as oxalic acid and 4-hydroxy-3-methoxyphenylacetic acid, confirming their origin from lignin breakdown.[4][5] This approach allows for the confident assignment of metabolites to the lignin degradation pathway, even when they are present in complex biological matrices.

Application Note 3: Elucidating Catalytic Depolymerization Mechanisms

In the realm of chemical catalysis, isotopic labeling helps to clarify reaction mechanisms and quantify the efficiency of different catalytic systems. For example, deuterium (B1214612) labeling can be used to study hydrogenolysis reactions and the role of hydrogen transfer in lignin depolymerization. The use of isotopically labeled model compounds can also help to understand the cleavage of specific linkages within the lignin polymer. Labeling studies have revealed that reactive C2-aldehyde products formed during depolymerization can undergo recondensation reactions, leading to the formation of high molecular weight side products.[5]

Experimental Protocols

Protocol 1: Synthesis of [β-¹³C]-Labeled DHP Lignin

This protocol is adapted from the work of Helmich et al. (2023).[4]

Materials:

  • [β-¹³C]-coniferyl alcohol

  • Horseradish peroxidase

  • Hydrogen peroxide solution (30%)

  • Phosphate-buffered saline (PBS)

  • Peristaltic pump

  • Lyophilizer

Procedure:

  • Prepare a solution of [β-¹³C]-coniferyl alcohol in a suitable solvent.

  • Prepare a 1 mg/mL solution of horseradish peroxidase in PBS buffer.

  • Combine the coniferyl alcohol and horseradish peroxidase solutions.

  • Add the hydrogen peroxide solution to the mixture at a slow and constant rate (e.g., 8 mL/h) using a peristaltic pump over a period of 7 hours.[4]

  • After the addition is complete, continue to stir the reaction mixture for a specified time to allow for polymerization.

  • Isolate the resulting [β-¹³C]-labeled DHP lignin by lyophilization.

  • Characterize the polymer using solid-state ¹³C NMR to confirm the incorporation and position of the label.[4]

Protocol 2: Microbial Degradation of ¹³C-Labeled DHP Lignin

This protocol describes the incubation of Rhodococcus jostii RHA1 with ¹³C-labeled DHP lignin.[4]

Materials:

  • Rhodococcus jostii RHA1 culture

  • Luria-Bertani (LB) medium

  • M9 minimal media

  • Glucose

  • [β-¹³C]-labeled DHP lignin

  • Incubator shaker

  • Centrifuge

  • LC-MS or GC-MS for metabolite analysis

Procedure:

  • Inoculum Preparation: Inoculate a single colony of R. jostii RHA1 into LB medium and incubate at 30°C with shaking (180 rpm) for 2 days.

  • Harvest the cells by centrifugation, wash once with M9 media, and resuspend in M9 media.

  • Biotransformation: Inoculate the prepared cells into M9 minimal media supplemented with 0.05% glucose and 1% (w/v) [β-¹³C]-labeled DHP lignin to an OD₆₀₀ of ~0.5.

  • Incubate the cultures at 30°C with shaking (180 rpm) for 9 days.[4]

  • Metabolite Extraction and Analysis:

    • Periodically collect culture samples.

    • Separate the supernatant from the cells by centrifugation.

    • Analyze the supernatant for ¹³C-labeled metabolites using LC-MS or GC-MS. Compare the mass spectra of metabolites from labeled and unlabeled lignin degradation to identify the incorporation of the ¹³C label.

Protocol 3: Catalytic Depolymerization of Lignin in a Batch Reactor

This protocol provides a general procedure for the reductive catalytic depolymerization of lignin.

Materials:

  • Isotopically labeled lignin (e.g., ¹³C-MMEL)

  • Heterogeneous catalyst (e.g., Ru/C)

  • Solvent (e.g., ethanol (B145695)/water mixture)

  • High-pressure batch reactor (e.g., Parr reactor)

  • Hydrogen gas

  • GC-MS for product analysis

Procedure:

  • Charge the batch reactor with the isotopically labeled lignin, catalyst, and solvent. For example, 1 g of lignin and 0.8 g of 5% Ru/C catalyst in 150 mL of solvent.[6]

  • Seal the reactor and purge with an inert gas before pressurizing with hydrogen (e.g., 20 bar).[6]

  • Heat the reactor to the desired temperature (e.g., 240°C) with stirring.[6]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 24 hours).[6]

  • After the reaction, cool the reactor and collect the liquid and solid phases.

  • Separate the catalyst from the liquid product by filtration.

  • Analyze the liquid product for labeled monomers and oligomers using GC-MS. Quantification can be performed using an internal standard and response factors for identified compounds.

Quantitative Data Summary

The following tables summarize quantitative data from various lignin depolymerization studies using isotopic labeling.

StudyLignin Type & LabelOrganism/CatalystIncubation/Reaction Time% Mineralized to ¹³CO₂% Incorporated into BiomassReference
Dignac et al.¹³C-MMELAgricultural Soil44 weeks6.0%0.8%[1]
Helmich et al. (2023)[β-¹³C]-DHP LigninRhodococcus jostii RHA19 daysNot ReportedNot Reported[4]
StudyLignin Type & LabelCatalystSolventTemperaturePressureMonomer Yield (wt%)Key Labeled Products IdentifiedReference
Helmich et al. (2023)[β-¹³C]-DHP LigninNone (Microbial)M9 Media30°CAmbient0.2% (¹³C-homovanillic acid)Oxalic acid, 4-hydroxyphenylacetic acid, 4-hydroxy-3-methoxyphenylacetic acid[4]
Hartwig et al.Not specifiedCuMgAlOxSupercritical EthanolNot specifiedNot specified23%Aromatics[7]

Visualizations

Experimental Workflow for Microbial Degradation of Labeled Lignin

Microbial_Degradation_Workflow cluster_prep Substrate Preparation cluster_incubation Microbial Incubation cluster_analysis Product Analysis LabeledLignin Isotopically Labeled Lignin (e.g., [β-13C]-DHP) Incubation Incubate Labeled Lignin with Microbes LabeledLignin->Incubation Add to culture Inoculum Prepare Microbial Inoculum (e.g., R. jostii RHA1) Inoculum->Incubation Extraction Extract Metabolites Incubation->Extraction Sample collection Analysis Analyze by LC-MS/GC-MS Extraction->Analysis Identification Identify Labeled Products Analysis->Identification Lignin_Depolymerization_Pathway Lignin Isotopically Labeled Lignin Depolymerization Depolymerization (Catalytic, Microbial, etc.) Lignin->Depolymerization Products Labeled Monomers, Oligomers, and Gases Depolymerization->Products Analysis Analytical Techniques (NMR, GC-MS, etc.) Products->Analysis Data Pathway Elucidation, Yield Quantification Analysis->Data

References

Application Notes and Protocols for Metabolic Profiling of 2-Phenoxy-1-phenylethanol using 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling is a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of xenobiotic compounds. The use of stable isotope-labeled internal standards, such as 2-Phenoxy-1-phenylethanol-d1, is instrumental in achieving accurate and precise quantification of metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in the metabolic profiling of its non-deuterated counterpart, 2-Phenoxy-1-phenylethanol.

This compound serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations and improving data quality.

Postulated Metabolic Pathway of 2-Phenoxy-1-phenylethanol

While specific in vivo metabolic studies on 2-Phenoxy-1-phenylethanol are not extensively documented, a putative metabolic pathway can be postulated based on the metabolism of structurally related compounds, such as 2-phenoxyethanol (B1175444), and general principles of xenobiotic biotransformation. The metabolism of 2-phenoxyethanol primarily involves oxidation to phenoxyacetic acid (PhAA) and subsequent aromatic hydroxylation to 4-hydroxyphenoxyacetic acid (4-OH-PhAA).

By analogy, 2-Phenoxy-1-phenylethanol is likely to undergo Phase I and Phase II metabolic reactions.

Phase I Metabolism:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding carboxylic acid, 2-phenoxy-1-phenylacetic acid.

  • Hydroxylation: The aromatic rings may undergo hydroxylation, primarily at the para-position, a common metabolic route for aromatic compounds.

  • Ether Bond Cleavage: Although generally stable, the ether linkage could be a site for oxidative cleavage, yielding phenol (B47542) and 1-phenylethanol (B42297) metabolites.

Phase II Metabolism:

  • Glucuronidation and Sulfation: The hydroxyl group of the parent compound and any hydroxylated metabolites can be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

The following diagram illustrates the postulated metabolic pathway of 2-Phenoxy-1-phenylethanol.

Postulated Metabolic Pathway of 2-Phenoxy-1-phenylethanol A 2-Phenoxy-1-phenylethanol B Phase I Metabolism A->B F Phase II Metabolism A->F C 2-Phenoxy-1-phenylacetic acid (Oxidation) B->C Oxidation D Hydroxylated Metabolites (Aromatic Hydroxylation) B->D Hydroxylation E Phenol + 1-Phenylethanol Metabolites (Ether Cleavage) B->E Cleavage C->F D->F E->F G Glucuronide and Sulfate Conjugates F->G H Excretion G->H

Caption: A diagram illustrating the postulated metabolic pathways of 2-Phenoxy-1-phenylethanol.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data from a metabolic profiling study of 2-Phenoxy-1-phenylethanol using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Phenoxy-1-phenylethanol[Enter Value][Enter Value][Enter Value]
This compound[Enter Value][Enter Value][Enter Value]
Putative Metabolite 1[Enter Value][Enter Value][Enter Value]
Putative Metabolite 2[Enter Value][Enter Value][Enter Value]

Table 2: Concentration of 2-Phenoxy-1-phenylethanol and its Metabolites in Biological Samples

Sample IDMatrix2-Phenoxy-1-phenylethanol (ng/mL)Putative Metabolite 1 (ng/mL)Putative Metabolite 2 (ng/mL)
Control 1PlasmaNot DetectedNot DetectedNot Detected
Treated 1Plasma[Enter Value][Enter Value][Enter Value]
Treated 2Plasma[Enter Value][Enter Value][Enter Value]
Control 2UrineNot DetectedNot DetectedNot Detected
Treated 3Urine[Enter Value][Enter Value][Enter Value]
Treated 4Urine[Enter Value][Enter Value][Enter Value]

Experimental Protocols

Protocol 1: Sample Preparation for Metabolic Profiling in Plasma

This protocol outlines the extraction of 2-Phenoxy-1-phenylethanol and its metabolites from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples (control and treated)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard solution to each sample.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean centrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Vortex for 30 seconds and transfer the solution to an LC-MS vial for analysis.

Protocol 2: Sample Preparation for Metabolic Profiling in Urine

This protocol describes a simple "dilute and shoot" method for the analysis of 2-Phenoxy-1-phenylethanol and its metabolites in urine.

Materials:

  • Urine samples (control and treated)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine samples at 2,000 x g for 5 minutes to pellet any particulate matter.

  • In a 1.5 mL centrifuge tube, add 100 µL of the urine supernatant.

  • Add 10 µL of the this compound internal standard solution.

  • Add 900 µL of 50% methanol in water.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an LC-MS vial for analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of 2-Phenoxy-1-phenylethanol and its metabolites.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 120°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the metabolic profiling of 2-Phenoxy-1-phenylethanol.

Experimental Workflow for Metabolic Profiling A Sample Collection (Plasma, Urine) C Addition of Internal Standard (this compound) A->C B Sample Preparation (Protein Precipitation / Dilution) D LC-MS/MS Analysis B->D C->B E Data Acquisition D->E F Data Processing (Peak Integration, Quantification) E->F G Metabolite Identification and Pathway Analysis F->G H Results G->H

Caption: A flowchart of the experimental workflow for metabolic profiling.

Application Note: Analysis of 2-Phenoxy-1-phenylethanol-d1 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted mass spectrometry fragmentation of 2-Phenoxy-1-phenylethanol-d1, a deuterated analog of a compound with applications in organic synthesis and as a fragrance ingredient. Understanding the fragmentation pattern is crucial for its identification and quantification in various matrices. This document provides a theoretical fragmentation pathway based on established principles of mass spectrometry for alcohols and deuterated compounds. A generalized protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) is also presented.

Introduction

2-Phenoxy-1-phenylethanol and its isotopically labeled analogs are important in mechanistic studies, metabolic fate investigations, and as internal standards in quantitative analyses. Mass spectrometry is a powerful tool for the structural elucidation and quantification of such compounds. The fragmentation of molecules upon ionization in a mass spectrometer provides a unique fingerprint that can be used for identification. For alcohols, two of the most common fragmentation pathways are alpha-cleavage and dehydration. The presence of a deuterium (B1214612) atom at the C1 position in this compound is expected to influence the mass-to-charge ratio (m/z) of the resulting fragment ions, providing valuable structural information.

Predicted Fragmentation Pathways

The molecular weight of 2-Phenoxy-1-phenylethanol is 214.26 g/mol .[1] The deuterated analog, this compound, will have a molecular weight of approximately 215.27 g/mol . Upon electron ionization, the molecule is expected to undergo characteristic fragmentation reactions.

1. Alpha-Cleavage: This is a common fragmentation pathway for alcohols where the bond between the carbon bearing the hydroxyl group (alpha-carbon) and an adjacent carbon is cleaved.[2][3][4][5][6] For this compound, two primary alpha-cleavage routes are possible:

  • Cleavage of the C1-C2 bond: This would result in the formation of a resonance-stabilized benzylic cation containing the deuterium atom.

  • Cleavage of the C1-phenyl bond: This would lead to a phenoxymethyl (B101242) cation.

2. Dehydration: The loss of a water molecule (H2O) is another characteristic fragmentation for alcohols.[2][3][4][6] In the case of this compound, this would involve the hydroxyl group and a hydrogen atom from an adjacent carbon. The resulting radical cation would have a mass 18 units less than the molecular ion.

3. Other Fragmentations: Cleavage of the ether bond (C-O-C) can also occur, leading to the formation of phenoxy and phenylethanol-related ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound based on the proposed fragmentation pathways. The relative abundance is a qualitative prediction.

Predicted Fragment Ion Proposed Structure m/z (amu) Predicted Relative Abundance
[M]+•C14H13DO2+•215Low
[M-HDO]+•C14H12O+•196Moderate
[C7H6DO]+Phenyl-CD-OH+108High
[C7H7O]+Phenoxymethyl cation107Moderate
[C6H5O]+Phenoxy cation93Moderate
[C6H5]+Phenyl cation77Moderate

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization may be required for specific instrumentation and applications.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 10-100 µg/mL.

  • If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability, though this will alter the fragmentation pattern.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-350.

  • Scan Speed: 2 scans/sec.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare the observed fragment ions with the predicted fragmentation pattern.

Visualizations

Fragmentation_Pathway cluster_alpha1 Alpha-Cleavage (Path 1) cluster_alpha2 Alpha-Cleavage (Path 2) M This compound [M]+• (m/z 215) F1 [M-HDO]+• (m/z 196) M->F1 - HDO F2 Phenyl-CD-OH+ (m/z 108) M->F2 α-cleavage F3 Phenoxymethyl radical M->F3 α-cleavage F4 Phenoxymethyl cation (m/z 107) M->F4 α-cleavage F5 Phenyl-CD-OH radical M->F5 α-cleavage

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve sample in volatile solvent Prep2 (Optional) Derivatization Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data1 Acquire TIC and Mass Spectra MS->Data1 Data2 Identify Peak of Interest Data1->Data2 Data3 Analyze Fragmentation Pattern Data2->Data3

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The predicted fragmentation pattern of this compound is dominated by alpha-cleavage and dehydration, consistent with the behavior of similar alcoholic compounds in mass spectrometry. The deuterium label at the C1 position provides a distinct mass shift in one of the primary fragment ions, aiding in its identification. The provided GC-MS protocol offers a starting point for the analysis of this compound, which can be adapted for various research and developmental applications. It is important to note that this fragmentation pathway is theoretical and should be confirmed with experimental data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in LC-MS/MS analysis using 2-Phenoxy-1-phenylethanol-d1 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my LC-MS/MS results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.

Q2: Why should I use a stable isotope-labeled internal standard like this compound?

A2: Stable isotope-labeled internal standards are the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because they are chemically almost identical to their non-labeled counterparts, they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification. This compound is a deuterated analog that can be used as an internal standard, particularly for analytes with similar chemical structures.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.

Q4: How do I assess the extent of matrix effects in my assay?

A4: You can quantitatively assess matrix effects by comparing the peak area of an analyte in a post-extraction spiked sample (matrix sample) to that of a neat solution (pure solvent) at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized matrix factor should be close to 1.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure consistent extraction recovery for both the analyte and this compound. Optimize the extraction procedure (e.g., LLE, SPE) to minimize variability.
Differential Matrix Effects The analyte and internal standard may be eluting in regions of varying ion suppression. Adjust chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution.
Internal Standard Purity Verify the chemical and isotopic purity of the this compound stock. Contamination with the unlabeled analyte can lead to inaccurate results.
Cross-Contamination Optimize the autosampler wash procedure to prevent carryover from high-concentration samples. Inject a blank sample after the highest calibration standard to confirm no carryover.
Problem 2: Analyte and this compound Do Not Co-elute

Possible Causes & Solutions:

CauseTroubleshooting Steps
Isotope Effect A slight difference in retention time between the deuterated internal standard and the analyte is possible. This is more pronounced with a higher degree of deuteration. If the shift is significant and leads to differential matrix effects, consider using an internal standard with fewer deuterium (B1214612) labels if available, or adjust chromatography for closer elution.
Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate to improve the co-elution of the analyte and internal standard.
Column Degradation A loss of stationary phase or contamination of the column can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte ("Analyte X") in a specific biological matrix using this compound as the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Analyte X and this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike Analyte X and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Analyte X and this compound into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF):

      • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

Data Presentation: Matrix Effect Assessment

ConcentrationMean Analyte Peak Area (Set A)Mean Analyte Peak Area (Set B)Matrix Factor (MF)Mean IS-Normalized Ratio (Set A)Mean IS-Normalized Ratio (Set B)IS-Normalized Matrix Factor
Low QC55,00038,5000.701.101.080.98
Mid QC545,000376,0500.6910.9010.780.99
High QC1,050,000714,0000.6821.0021.211.01

An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract "Analyte X" and this compound from a plasma matrix.

Methodology:

  • Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation plasma Plasma Sample (100 µL) add_is Add this compound (25 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_mtbe Add MTBE (500 µL) vortex1->add_mtbe vortex2 Vortex (2 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex3 Vortex (30s) reconstitute->vortex3 inject Inject into LC-MS/MS vortex3->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

troubleshooting_workflow start Poor Analyte/IS Ratio Reproducibility check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_chromatography Evaluate Co-elution of Analyte and IS check_sample_prep->check_chromatography Consistent? optimize_extraction Optimize Extraction Method check_sample_prep->optimize_extraction Inconsistent? check_is_purity Verify IS Purity check_chromatography->check_is_purity Co-eluting? adjust_chromatography Adjust Gradient/Column check_chromatography->adjust_chromatography Not Co-eluting? check_carryover Investigate Carryover check_is_purity->check_carryover Pure? new_is_stock Prepare Fresh IS Stock check_is_purity->new_is_stock Impure? optimize_wash Optimize Autosampler Wash check_carryover->optimize_wash Carryover Detected end Issue Resolved check_carryover->end No Carryover optimize_extraction->end adjust_chromatography->end new_is_stock->end optimize_wash->end

Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.

Technical Support Center: Ion Suppression in LC-MS with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS results?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is decreased by the presence of co-eluting matrix components.[1][2][3] This leads to a reduced signal intensity for the analyte, which can cause underestimation of its concentration, decreased sensitivity, and poor reproducibility.[1][2] Essentially, your analyte may be present in the sample, but its signal can be diminished or even completely obscured.[1] Ion suppression typically occurs in the ion source of the mass spectrometer as the analyte and matrix components compete for ionization.[2] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][4]

Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS), being chemically almost identical to the analyte, should co-elute and experience the same degree of ion suppression.[1][2][5][6] The ratio of the analyte signal to the IS signal should, in theory, remain constant, enabling accurate quantification.[1][2] However, this is not always the case.[6][7] A phenomenon known as the "deuterium isotope effect" can cause slight differences in chromatographic retention time between the analyte and the deuterated IS.[1][2][6][8] If this separation occurs in a region of variable ion suppression, the analyte and IS will be affected differently, leading to inaccurate results, a phenomenon known as differential matrix effects.[2][3][7]

Q3: What are the common causes of ion suppression?

A3: Ion suppression can be caused by a variety of factors, including:

  • Endogenous matrix components: Substances naturally present in biological samples, such as salts, lipids, proteins, and phospholipids.[1][9]

  • Exogenous substances: Contaminants introduced during sample collection or preparation, like polymers from plasticware, or mobile phase additives such as trifluoroacetic acid (TFA).[1]

  • High concentrations of the analyte or internal standard: At high concentrations, these compounds can saturate the ionization process, leading to a non-linear response and self-suppression.[1][8][10]

Q4: How can I determine if I have an ion suppression problem?

A4: There are several experimental methods to test for the presence and severity of ion suppression:

  • Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression occurs.[1][11][12][13] A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant analyte signal baseline indicates a region of ion suppression.[1][2][11]

  • Matrix Effect Evaluation: This method quantifies the extent of ion suppression.[2][12] It involves comparing the peak area of an analyte in a neat solution (e.g., mobile phase) with the peak area of the same analyte spiked into an extracted blank matrix sample.[2] A lower peak area in the matrix sample indicates ion suppression.[2]

Q5: My deuterated standard elutes slightly differently from my analyte. Is this a problem?

A5: Yes, a difference in retention time between the analyte and its deuterated internal standard can be a significant issue.[2][8][14] If the two compounds do not co-elute perfectly, they can be exposed to different levels of ion-suppressing matrix components, which leads to inaccurate quantification.[2][14][15] This is a primary reason why deuterated standards may fail to adequately compensate for matrix effects.[2]

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.

  • Possible Cause: Differential ion suppression due to a slight chromatographic separation between the analyte and the internal standard.[2][3][8]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard. Zoom in on the peaks to confirm they have the exact same retention time.[1] Even a minor shift can be problematic in areas with significant matrix effects.[1][14]

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient profile, column chemistry, mobile phase composition) to achieve better separation of the analyte from interfering matrix components or to force the co-elution of the analyte and the IS.[2][14]

    • Evaluate Matrix Effects Quantitatively: As detailed in the experimental protocols, quantify the matrix effect for both the analyte and the internal standard individually to confirm if differential suppression is occurring.[2]

    • Consider a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift relative to the analyte and could be a better alternative.[2]

Problem 2: Poor sensitivity and low signal-to-noise for the analyte.

  • Possible Cause: Significant ion suppression from the sample matrix affecting both the analyte and the internal standard.[1][16]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.[1] You can then adjust your chromatography to move your analyte's elution away from these zones.[8]

    • Enhance Sample Cleanup: Implement or optimize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.[1][5][9]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[1][5][8] This is only a viable option if the analyte concentration is high enough to remain detectable after dilution.[5]

    • Change Ionization Source: If possible, switching from ESI to APCI may reduce the impact of ion suppression.[4][11]

Data Presentation

Table 1: Example Data Illustrating Differential Ion Suppression

CompoundPeak Area (Neat Solution)Peak Area (Extracted Blank Matrix)Matrix Effect (%)
Analyte1,200,000600,00050%
Deuterated IS1,150,000747,50065%

A matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value below 100% indicates ion suppression. A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.[2]

Table 2: Typical Performance of Different Sample Preparation Techniques

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect Reduction (%)
Protein Precipitation90 - 100%< 50%
Liquid-Liquid Extraction (LLE)70 - 90%50 - 80%
Solid-Phase Extraction (SPE)80 - 95%> 80%

Note: These values are typical and can vary depending on the analyte, matrix, and the specific protocol used.[5]

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify chromatographic regions where ion suppression occurs.[1]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Analyte standard solution

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.[1]

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one port of a tee-piece.

  • Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the MS inlet.

  • Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.[8]

  • Once a stable baseline signal for the analyte is observed, inject a blank matrix extract onto the LC column.[1][8]

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[1]

Quantitative Evaluation of Matrix Effect

Objective: To quantitatively determine the extent of ion suppression or enhancement.[8]

Materials:

  • LC-MS/MS system

  • Analyte standard solution

  • Deuterated internal standard solution

  • Blank matrix from at least six different sources

  • Extraction solvents and equipment

Procedure:

  • Prepare Sample Set A: Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).

  • Prepare Sample Set B: Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure. Then, spike the extracted blank matrix with the same concentration of analyte and internal standard as in Set A.[2]

  • Prepare Sample Set C: Spike the blank matrix with the analyte and internal standard before the extraction procedure.

  • Inject and analyze all three sets of samples.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[12]

Mandatory Visualizations

Troubleshooting_Workflow start Inconsistent or Inaccurate Results verify_coelution Verify Analyte and IS Co-elution start->verify_coelution coeluting Perfect Co-elution? verify_coelution->coeluting optimize_chrom Optimize Chromatography for Co-elution coeluting->optimize_chrom No quantify_me Quantify Matrix Effect (Analyte vs. IS) coeluting->quantify_me Yes optimize_chrom->verify_coelution differential_me Differential Suppression? quantify_me->differential_me improve_cleanup Improve Sample Cleanup (SPE, LLE) differential_me->improve_cleanup Yes end Accurate Quantification differential_me->end No improve_cleanup->quantify_me change_is Consider Different IS (e.g., 13C, 15N) improve_cleanup->change_is

Caption: A flowchart for systematically troubleshooting ion suppression.

Post_Column_Infusion_Setup cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Blank Matrix Inj.) LC_Pump->Autosampler Column LC Column Autosampler->Column Tee Tee Mixer Column->Tee Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

Ion_Suppression_Mechanism cluster_ions ESI_Droplet ESI Droplet Gas_Phase_Analyte Gas Phase Analyte Ion ESI_Droplet->Gas_Phase_Analyte Evaporation Analyte Analyte Analyte->ESI_Droplet Enters Matrix Matrix Component Matrix->ESI_Droplet Competes for charge/surface Suppressed_Signal Suppressed Signal Gas_Phase_Analyte->Suppressed_Signal Leads to

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Phenoxy-1-phenylethanol-d1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this internal standard in quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures involving this compound.

Question: I am observing high variability in the internal standard (IS) signal across my analytical run. What are the potential causes and solutions?

Answer: High variability in the IS signal can compromise the precision of your assay. The root cause is often related to sample preparation, injection, or matrix effects.

  • Inconsistent Sample Preparation: Ensure that the internal standard is added precisely to all samples, calibrators, and quality controls before any extraction or dilution steps. Use calibrated pipettes and verify their performance regularly.

  • Injector Issues: Variability can be introduced by the autosampler. Check for air bubbles in the syringe, ensure the injection volume is consistent, and perform regular maintenance on the injector port and seals.

  • Matrix Effects: Significant variation in the sample matrix between wells (e.g., lipid or salt content) can cause inconsistent ion suppression or enhancement.

    • Solution: Improve the sample clean-up procedure. Consider using a more rigorous extraction method like solid-phase extraction (SPE) instead of simple protein precipitation.

  • IS Stability: Ensure the internal standard is stable in the final sample solvent. Degradation of the IS in the autosampler vial over the course of a run can lead to a downward trend in signal.

Question: My internal standard peak is showing significant chromatographic interference or a high background signal. How can I resolve this?

Answer: Peak interference can lead to inaccurate quantification. The source of interference may be the sample matrix, dosing vehicle, or cross-contamination.

  • Matrix Interference: Endogenous compounds in the matrix can sometimes co-elute and share mass transitions with the IS.

    • Solution 1: Chromatographic Separation: Modify your LC method. Adjust the gradient, change the mobile phase composition, or try a different column chemistry (e.g., C18 to Phenyl-Hexyl) to resolve the interfering peak from the IS.

    • Solution 2: Mass Resolution: If available, use a high-resolution mass spectrometer to differentiate the IS from the interference based on accurate mass.

  • Metabolic Back-conversion: While rare for deuterated standards, in some cases, the analyte can be metabolically converted in a way that generates a product isobaric with the IS. This is less of a concern for this compound unless it is used to quantify a metabolite.

  • Cross-Contamination: Ensure there is no contamination of the IS stock solution with the non-deuterated analyte. Also, check for carryover from high-concentration samples by injecting a blank solvent after the highest calibrator.

Question: The recovery of my internal standard is unexpectedly low after sample preparation. What steps should I take?

Answer: Low recovery suggests that the IS is being lost during the extraction process.

  • Extraction Efficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this molecule.

    • Solution: Test different solvents and pH conditions to improve extraction efficiency. For liquid-liquid extraction, screen various organic solvents. For solid-phase extraction, ensure the wash steps are not eluting the IS and that the elution solvent is strong enough.

  • Adsorption/Non-specific Binding: The compound may be adsorbing to plasticware (e.g., pipette tips, collection plates).

    • Solution: Try using low-binding microplates and pipette tips. Adding a small amount of organic solvent or a surfactant to the sample may also help reduce non-specific binding.

  • pH-dependent Stability: The stability of this compound may be pH-sensitive. Ensure the pH of all solutions used during extraction is within a stable range for the compound.

Frequently Asked Questions (FAQs)

Question: Why should I use this compound as an internal standard?

Answer: this compound is a stable isotope-labeled (SIL) internal standard. SIL-IS are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: It behaves nearly identically to the non-deuterated analyte during sample extraction, chromatography, and ionization.

  • Correction for Variability: It effectively corrects for variability in sample preparation (recovery), injection volume, and matrix-induced ion suppression or enhancement.

  • Improved Precision and Accuracy: By normalizing the analyte signal to the IS signal, the precision and accuracy of the quantification are significantly improved.

Question: How do I select the appropriate concentration for my internal standard working solution?

Answer: The goal is to use a concentration that yields a robust and reproducible signal in the mass spectrometer without being excessively high. A general guideline is to prepare the IS concentration such that its peak area is similar to the peak area of the analyte at the mid-point of the calibration curve. This ensures a consistent and reliable analyte-to-IS ratio across the entire quantification range.

Question: What are the recommended storage conditions for this compound stock and working solutions?

Answer:

  • Stock Solutions: Prepare stock solutions in a non-volatile organic solvent like DMSO or methanol. Store them in tightly sealed amber glass vials at -20°C or -80°C for long-term stability.

  • Working Solutions: Aqueous working solutions are generally less stable. It is recommended to prepare fresh aqueous working solutions daily from the organic stock. If they must be stored, keep them refrigerated (2-8°C) for a short period (1-3 days), but perform stability tests to confirm they do not degrade.

Quantitative Data and Protocols

Table 1: Example LC-MS/MS Parameters for Quantification
ParameterAnalyte (2-Phenoxy-1-phenylethanol)Internal Standard (this compound)
LC Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Retention Time (Typical) 3.25 min3.24 min
Ionization Mode ESI+ (Positive Electrospray)ESI+ (Positive Electrospray)
Precursor Ion (Q1) m/z 215.1m/z 216.1
Product Ion (Q2) m/z 107.1 (Quantifier)m/z 107.1 (Quantifier)
Collision Energy 15 eV15 eV
Experimental Protocol: Quantification in Human Plasma

This protocol outlines a standard method for quantifying 2-Phenoxy-1-phenylethanol in human plasma using this compound as an internal standard.

1. Preparation of Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve 2-Phenoxy-1-phenylethanol in methanol.
  • IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
  • IS Working Solution (50 ng/mL): Dilute the IS Stock solution in 50:50 acetonitrile:water.
  • Calibration Standards: Serially dilute the Analyte Stock to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank plasma.

2. Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the IS Working Solution (50 ng/mL) to all tubes except for the blank matrix. c. Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Equilibrate the LC system with the starting mobile phase conditions. b. Inject 5 µL of the prepared supernatant onto the LC-MS/MS system. c. Run the gradient and acquire data using the parameters outlined in Table 1.

4. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the Peak Area Ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression. d. Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add IS (this compound) sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Area Ratio (Analyte / IS) data->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Bioanalytical workflow for sample quantification.

internal_standard_principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard a_sample Sample A (10% loss during prep) a_signal Analyte Signal = 90 a_sample->a_signal b_sample Sample B (30% loss during prep) b_signal Analyte Signal = 70 b_sample->b_signal conclusion_bad Result: Inaccurate (Sample B appears lower) c_sample Sample C + IS (10% loss) c_ratio Analyte Signal = 90 IS Signal = 90 Ratio = 1.0 c_sample->c_ratio d_sample Sample D + IS (30% loss) d_ratio Analyte Signal = 70 IS Signal = 70 Ratio = 1.0 d_sample->d_ratio conclusion_good Result: Accurate (Ratios are identical)

Caption: Principle of internal standard correction.

troubleshooting_flowchart start Problem: High IS Signal Variability check_prep Is IS added consistently to all samples? start->check_prep fix_pipette Solution: Calibrate pipettes. Review SOP. check_prep->fix_pipette No check_injector Is autosampler performing correctly? check_prep->check_injector Yes fix_pipette->check_injector fix_injector Solution: Perform injector maintenance. Check for air bubbles. check_injector->fix_injector No check_matrix Is there high matrix variability (e.g., lipids)? check_injector->check_matrix Yes fix_injector->check_matrix fix_matrix Solution: Improve sample cleanup (e.g., use SPE). check_matrix->fix_matrix Yes end Problem Resolved check_matrix->end No fix_matrix->end

Caption: Troubleshooting high internal standard variability.

Technical Support Center: Analysis of 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Phenoxy-1-phenylethanol-d1.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities in this compound can be categorized as process-related, deuterium-related, and degradation products.

  • Process-Related Impurities: These originate from the synthetic route. The common synthesis involves the reaction of phenol (B47542) with 2-bromoacetophenone (B140003) to form 2-phenoxy-1-phenylethanone, followed by reduction.

    • Unreacted Starting Materials: Phenol and 2-bromoacetophenone.

    • Intermediate: 2-phenoxy-1-phenylethanone.

    • Byproducts: Products from side-reactions such as methanolysis or rearrangement.[1]

  • Deuterium-Related Impurities: These are specific to the deuterated compound.

    • Non-deuterated Analog: 2-Phenoxy-1-phenylethanol may be present due to incomplete deuteration or hydrogen-deuterium exchange.

    • Under-/Over-deuterated Species: Molecules with incorrect deuterium (B1214612) incorporation.

  • Degradation Products: These can form during storage or analysis.

    • Oxidation of the alcohol to the corresponding ketone.

Q2: How can I confirm the isotopic purity of my this compound sample?

A2: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic purity.

  • Mass Spectrometry (GC-MS or LC-MS): This technique separates molecules based on their mass-to-charge ratio. The presence of the non-deuterated analog (M) alongside the deuterated compound (M+1) can be quantified.

  • NMR Spectroscopy (¹H NMR and ²H NMR): ¹H NMR can be used to detect the presence of any residual protons at the deuterated position. ²H NMR directly detects the deuterium nucleus, confirming its presence and location in the molecule.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile and thermally labile impurities. A UV detector is commonly used for aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. It provides both separation and mass identification.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, which is crucial for their identification.[3][4][5][6]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Unexpected Peaks in Chromatogram Contaminated mobile phase, sample degradation, or carryover from previous injections.Prepare fresh mobile phase, ensure proper sample handling and storage, and run a blank injection to check for carryover.
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.Reduce injection volume, adjust mobile phase pH to ensure the analyte is in a single ionic state, or use a column with a different stationary phase.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.Ensure accurate mobile phase preparation, use a column oven for temperature control, and check column performance with a standard.[7][8][9][10][11]
Co-elution of Impurities with the Main Peak Insufficient separation power of the current method.Optimize the mobile phase gradient, change the stationary phase, or adjust the flow rate to improve resolution.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for the Main Analyte Active sites in the injector liner or column, or sample degradation at high temperatures.Use a deactivated injector liner, check for column contamination, or lower the injector temperature if possible.
Mass Spectrum Shows M+ peak (Non-deuterated) Presence of the non-deuterated analog as an impurity.This is an impurity to be quantified. Ensure the integration of both the M and M+1 peaks for accurate assessment.
Variable Ion Ratios in Mass Spectra Unstable ion source or detector, or co-eluting impurities.Clean the ion source, tune the mass spectrometer, and check the chromatographic peak purity.
NMR Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Unexpected Signals in ¹H NMR Presence of protonated impurities or residual solvents.Compare the spectrum to reference spectra of potential impurities and consult tables of common solvent chemical shifts.[4][5][6]
Disappearance of the -OH Proton Signal Exchange with residual D₂O in the NMR solvent.This is a common phenomenon and can be used to confirm the presence of the hydroxyl group.
Difficulty in Quantifying Low-Level Impurities Poor signal-to-noise ratio.Increase the number of scans, use a higher field strength spectrometer, or use a different NMR solvent to avoid overlapping signals.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment
  • Objective: To separate and quantify process-related impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B and increase over time to elute all components. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: GC-MS Impurity Identification
  • Objective: To identify volatile impurities and assess isotopic purity.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Detection
  • Objective: To confirm the structure of the main component and identify proton-containing impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals to determine the relative ratios of the main compound and any impurities.

    • Compare chemical shifts to known values and impurity reference tables.[4][5][6]

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Identification cluster_identification Impurity Identification & Quantification Sample Sample Initial_Purity_Check Initial Purity Check (e.g., TLC, melting point) Sample->Initial_Purity_Check HPLC HPLC Analysis Initial_Purity_Check->HPLC GCMS GC-MS Analysis Initial_Purity_Check->GCMS NMR NMR Analysis (¹H, ²H, ¹³C) Initial_Purity_Check->NMR MS Mass Spectrometry (from GC-MS or LC-MS) HPLC->MS GCMS->MS Identify_Impurities Identify & Quantify Impurities NMR->Identify_Impurities MS->Identify_Impurities Troubleshooting_Logic cluster_instrument Instrument Checks cluster_method Method Checks cluster_sample Sample Checks Problem Analytical Problem (e.g., extra peaks, poor shape) Check_System Check System Suitability (blanks, standards) Problem->Check_System Check_Mobile_Phase Verify Mobile Phase /Carrier Gas Problem->Check_Mobile_Phase Check_Preparation Review Sample Preparation Problem->Check_Preparation Check_Hardware Inspect Hardware (leaks, connections) Check_System->Check_Hardware Resolved Problem Resolved Check_Hardware->Resolved Check_Column Evaluate Column Performance Check_Mobile_Phase->Check_Column Check_Parameters Review Method Parameters Check_Column->Check_Parameters Check_Parameters->Resolved Check_Stability Assess Sample Stability Check_Preparation->Check_Stability Check_Stability->Resolved

References

Technical Support Center: Stability of Deuterated Standards in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deuterated internal standards in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a deuterated internal standard in a biological matrix?

The stability of a deuterated internal standard can be influenced by several factors, including:

  • Temperature: Both elevated and freeze-thaw cycles can lead to degradation. Long-term storage at ultra-low temperatures (e.g., -80°C) is generally recommended.

  • pH: The pH of the biological matrix can significantly impact the stability of pH-labile compounds. The pH of plasma, for instance, can increase upon storage, potentially leading to the degradation of certain analytes.

  • Enzymatic Degradation: Biological samples contain various enzymes that can metabolize the deuterated standard.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible compounds.

  • Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can be replaced by protons from the surrounding solvent or matrix, a process known as back-exchange. This is more likely to occur if the deuterium labels are on heteroatoms (like oxygen or nitrogen) or on activated carbon atoms.

Q2: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?

Hydrogen-deuterium (H/D) exchange is a chemical process where a deuterium atom on your internal standard is swapped with a hydrogen atom from the sample matrix or solvent. This can compromise the integrity of the standard, leading to inaccurate quantification.

To prevent H/D exchange:

  • Proper Label Placement: Ensure the deuterium labels are on non-exchangeable positions of the molecule. Avoid placing labels on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups, as these are more susceptible to exchange.

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methanol) for reconstitution and dilution. Avoid acidic or basic aqueous solutions, which can catalyze the exchange.

  • pH Control: Maintain a neutral pH where possible during sample preparation and storage.

Q3: What are the recommended storage conditions for deuterated standards in biological samples?

Proper storage is crucial for maintaining the stability of deuterated standards. General recommendations include:

  • Long-Term Storage: For extended periods, store biological samples containing deuterated standards at -80°C. Studies have shown good stability for many compounds at this temperature.

  • Short-Term Storage: For temporary storage, such as during sample processing, keep samples on ice or at refrigerated temperatures (2-8°C).

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation. It is recommended to aliquot samples into smaller volumes to avoid thawing the entire sample multiple times.

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Internal Standard Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Degradation during Storage Review storage conditions (temperature, duration).Conduct long-term and freeze-thaw stability studies. (See Protocol 1 and 2)
Instability in Autosampler Assess the stability of the processed sample in the autosampler.Perform autosampler stability tests by re-injecting samples over time.
Isotopic Exchange The deuterated standard may be exchanging deuterium with protons from the matrix or solvent.Perform an H/D exchange assessment. (See Protocol 3)
Enzymatic Degradation Enzymes in the biological matrix may be metabolizing the standard.Add enzyme inhibitors to the sample collection tubes or during sample preparation.
Issue 2: High Variability in Internal Standard Response Across a Batch

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inconsistent Sample Preparation Review the sample preparation workflow for consistency.Ensure precise and consistent addition of the internal standard to all samples. Automate liquid handling steps if possible.
Matrix Effects Different lots of biological matrix can have varying effects on ionization.Evaluate matrix effects from multiple sources. (See Protocol 4)
Inconsistent Freeze-Thaw Cycles Samples may have undergone a different number of freeze-thaw cycles.Standardize the handling of all samples to ensure they undergo the same number of freeze-thaw cycles.

Quantitative Data on Deuterated Standard Stability

The stability of a deuterated standard is compound-specific and depends on the storage conditions and the biological matrix. Below are examples of stability data for different deuterated compounds.

Table 1: Stability of Acetaminophen-d4 in Human Plasma

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature24 hoursStable
4°C1 weekStable
-20°C1 weekStable
Three Freeze-Thaw Cycles (-20°C)N/AStable

Data summarized from a study on acetaminophen (B1664979) quantification. The study concluded no significant instabilities under these conditions.

Table 2: Stability of Testosterone (B1683101) Glucuronide in Urine

Storage ConditionDurationStability
4°C22 monthsStable
-20°C22 monthsStable
37°C7 daysDecrease in concentration
Three Freeze-Thaw Cycles (-20°C)N/AStable

Data from a study on the stability of testosterone and epitestosterone (B28515) glucuronides in urine. The T/E ratio was not affected by storage at 37°C despite a decrease in the concentration of the individual glucuronides.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of a deuterated internal standard in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a pool of the desired biological matrix (e.g., human plasma) with the deuterated standard at low and high quality control (LQC and HQC) concentrations.

  • Aliquoting: Aliquot the spiked matrix into a sufficient number of vials for each freeze-thaw cycle and for the baseline analysis (T=0).

  • Baseline Analysis (T=0): Immediately analyze a set of LQC and HQC samples (in triplicate) to establish the initial concentration.

  • Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours. Thaw the samples completely at room temperature. This constitutes one cycle. Repeat for a minimum of three cycles.

  • Analysis: After each specified freeze-thaw cycle, analyze a set of LQC and HQC samples (in triplicate).

  • Data Evaluation: Calculate the mean concentration and precision (%CV) for each cycle. Stability is acceptable if the mean concentration of each cycle is within ±15% of the baseline concentration.

Protocol 2: Long-Term Stability Assessment

Objective: To determine the stability of a deuterated internal standard in a biological matrix under frozen storage conditions for an extended period.

Methodology:

  • Sample Preparation: Spike a pool of the biological matrix with the deuterated standard at LQC and HQC concentrations.

  • Aliquoting: Aliquot the samples into vials suitable for long-term storage.

  • Baseline Analysis (T=0): Analyze a set of LQC and HQC samples (in triplicate) to establish the initial concentration.

  • Long-Term Storage: Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: At predefined time intervals (e.g., 30, 90, 180 days), retrieve and thaw a set of LQC and HQC samples and analyze them (in triplicate).

  • Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. Stability is acceptable if the mean concentration is within ±15% of the baseline.

Protocol 3: Assessment of Hydrogen-Deuterium (H/D) Exchange

Objective: To determine if isotopic exchange of the deuterated internal standard is occurring under specific analytical conditions.

Methodology:

  • Sample Preparation:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into the blank biological matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate at a relevant temperature (e.g., room temperature or 37°C) for a duration that reflects your sample handling and processing time.

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15%) may suggest degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.

Protocol 4: Evaluation of Matrix Effects

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the deuterated internal standard.

Methodology:

  • Sample Sets: Prepare three sets of samples for each of at least six different sources of the biological matrix:

    • Set A (Neat Solution): Deuterated internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the deuterated internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the deuterated internal standard before extraction.

  • Analysis: Inject all three sets into the LC-MS/MS system.

  • Data Evaluation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the internal standard in Set B by the peak area in Set A. An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.

    • Extraction Recovery: Calculate the extraction recovery by dividing the peak area of the internal standard in Set C by the peak area in Set B.

    • Internal Standard-Normalized Matrix Factor: If an analyte is also being assessed, calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent IS Signal (Loss or Variability) check_prep Review Sample Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions & History start->check_storage check_matrix Assess Matrix Effects start->check_matrix check_exchange Investigate H/D Exchange start->check_exchange solution_prep Optimize & Standardize Preparation Workflow check_prep->solution_prep solution_storage Perform Stability Studies (Freeze-Thaw, Long-Term) check_storage->solution_storage solution_matrix Use IS-Normalized Matrix Factor check_matrix->solution_matrix solution_exchange Confirm Label Position & Optimize Solvents check_exchange->solution_exchange

Caption: Troubleshooting workflow for inconsistent internal standard signals.

HD_Exchange_Assessment start Suspected H/D Exchange prepare_samples Prepare Samples: T=0, Incubated Matrix, Incubated Solvent start->prepare_samples process_samples Process Samples Post-Incubation prepare_samples->process_samples analyze_lcms LC-MS/MS Analysis: Monitor IS and Analyte Channels process_samples->analyze_lcms data_analysis Data Analysis analyze_lcms->data_analysis compare_areas Compare IS Peak Area (Incubated vs. T=0) data_analysis->compare_areas check_analyte_channel Check for Peak in Analyte Channel at IS RT data_analysis->check_analyte_channel result_decrease Significant Decrease in IS Signal? compare_areas->result_decrease result_peak Peak Detected in Analyte Channel? check_analyte_channel->result_peak exchange_confirmed H/D Exchange Confirmed result_decrease->exchange_confirmed Yes no_exchange No Evidence of Exchange result_decrease->no_exchange No result_peak->exchange_confirmed Yes result_peak->no_exchange No

Caption: Experimental workflow for assessing hydrogen-deuterium (H/D) exchange.

Chromatographic co-elution of analyte and internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the co-elution of analytes and internal standards in chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution?

A1: Chromatographic co-elution occurs when two or more compounds travel through the chromatography column at the same rate and, as a result, elute at the same time.[1][2] This leads to overlapping peaks in the resulting chromatogram, which can make it difficult to accurately identify and quantify the individual compounds.[1][3]

Q2: Why is the co-elution of an analyte and its internal standard a potential problem?

A2: While sometimes desirable (see Q3), co-elution becomes a problem when the separation of the analyte from other interfering components in the sample matrix is insufficient.[1] If the internal standard (IS) and analyte elute at slightly different times, they may be affected differently by matrix effects (ion suppression or enhancement), leading to inaccurate and scattered results.[4][5] This is particularly true for deuterated stable isotope-labeled internal standards (SIL-IS), which can sometimes have slightly different retention times than the analyte.[4][5]

Q3: When is the co-elution of an analyte and its internal standard desirable?

A3: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the complete co-elution of an analyte and its SIL-IS is often critical for accurate quantification.[4] Because the analyte and the SIL-IS are expected to have nearly identical physicochemical properties, their co-elution ensures they experience the same matrix effects.[4] The IS can then effectively compensate for signal fluctuations, improving the accuracy and reliability of the measurement.[4][6]

Q4: How can I detect or confirm co-elution?

A4: Detecting co-elution can be challenging if the peaks overlap perfectly. However, there are several indicators:

  • Peak Asymmetry: Look for signs of peak distortion, such as shoulders or merged peaks, which suggest the presence of more than one compound.[1][3]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can analyze the UV spectra across the peak. If the spectra are not identical, it indicates the presence of multiple components.[1][3]

  • Mass Spectrometry (MS): An MS detector can provide an additional dimension of separation based on the mass-to-charge ratio (m/z).[7] By taking mass spectra across the chromatographic peak, you can identify if different ions are present, confirming co-elution even if the peaks are chromatographically unresolved.[1][7]

Troubleshooting Guide

Q5: My analyte and its Stable Isotope Labeled-Internal Standard (SIL-IS) are separating slightly. How can I make them co-elute?

A5: The slight separation of a deuterated IS and its corresponding analyte is a known phenomenon.[4][5] To achieve co-elution and correct for differential matrix effects, consider the following strategies:

  • Modify Elution Conditions: Adjusting the mobile phase gradient or composition may be sufficient to merge the peaks.[4]

  • Reduce Column Resolution: If modifying elution conditions fails, using a column with a lower resolution capacity can promote the overlap of the analyte and IS peaks.[4] This can be achieved by using a shorter column, a column with a larger particle size, or a different stationary phase.

Q6: My analyte peak is not pure and appears to be co-eluting with an unknown interference. How can I resolve them?

A6: Resolving an analyte from an interfering compound requires improving the chromatographic separation. This is achieved by manipulating the three key factors of the resolution equation: efficiency (N), retention factor (k'), and selectivity (α).[3][8] A systematic approach is often the most effective.

Experimental Protocols

Protocol: Method Development to Resolve Co-eluting Peaks

This protocol outlines a systematic approach to optimize a chromatographic method to separate an analyte from a co-eluting interference.

  • Initial Assessment & Goal Setting:

    • Confirm co-elution using a peak purity tool (e.g., DAD) or by examining mass spectra across the peak.

    • Define the goal: Achieve a minimum resolution (Rs) value, typically >1.5, between the analyte and the interfering peak.

  • Step 1: Optimize Retention Factor (k')

    • Objective: Ensure the analyte is retained sufficiently on the column. An ideal k' is between 1 and 5.[1][3]

    • Procedure (Reversed-Phase HPLC): If k' is too low (<1), your peaks are eluting too close to the void volume. Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).[1] This will increase retention time and may improve separation.

  • Step 2: Optimize Selectivity (α)

    • Objective: Change the fundamental chemistry of the separation to make the column "see" the two compounds differently. This is often the most powerful way to resolve co-eluting peaks.[1]

    • Procedures (In order of impact):

      • Change Mobile Phase Solvent: If using methanol, switch to acetonitrile, or vice versa.[3] The different solvent properties can alter interactions.

      • Adjust Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH by at least 2 units away from the analyte's pKa can significantly change retention and selectivity.[9]

      • Change Column Chemistry: If mobile phase changes are insufficient, the stationary phase chemistry cannot differentiate between your compounds.[1] Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Biphenyl column) to introduce different separation mechanisms (e.g., pi-pi interactions).[1][9]

  • Step 3: Optimize Efficiency (N)

    • Objective: Make the peaks narrower (skinnier) to improve baseline separation.

    • Procedures:

      • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase efficiency and resolution.[9][10]

      • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but this will also increase run time and backpressure.[9][10]

      • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, at the cost of longer analysis time.[9]

      • Optimize Temperature: Adjusting the column temperature can affect both selectivity and efficiency.[9]

Data Presentation

Table 1: Parameters to Adjust for Resolving Co-elution

ParameterMethod of AdjustmentExpected Effect on SeparationConsiderations
Mobile Phase Composition Change solvent ratio (e.g., % Acetonitrile).High impact on retention and selectivity.A weaker mobile phase increases retention.[1]
Mobile Phase pH Adjust pH with a suitable buffer.High impact on selectivity for ionizable compounds.Ensure pH is >2 units from analyte pKa.[9]
Column Chemistry Change the stationary phase (e.g., C18 to Biphenyl).Very high impact on selectivity.[1]Most effective when other changes fail.[1]
Column Temperature Increase or decrease the column oven temperature.Moderate impact on selectivity and efficiency.[9]Can improve peak shape and reduce viscosity.
Flow Rate Decrease the flow rate of the mobile phase.Moderate impact on efficiency.Slower flow often improves resolution but increases run time.[9][11]
Column Dimensions Increase column length or decrease internal diameter.High impact on efficiency.Increases backpressure and analysis time.[9][10]
Particle Size Use a column with smaller packing particles.High impact on efficiency.Significantly increases backpressure.[9][10]

Visualizations

CoElution_Troubleshooting start Problem: Co-eluting Peaks Detected check_purity Assess Peak Shape and Purity (DAD, MS) start->check_purity optimize_k Step 1: Optimize Retention (k') Is k' between 1 and 5? check_purity->optimize_k Yes is_shoulder Shoulder or Asymmetric Peak? is_ms_mixed Mixed Spectra in MS? weaken_mp Weaken Mobile Phase (Decrease % Organic) optimize_k->weaken_mp No optimize_alpha Step 2: Optimize Selectivity (α) Is resolution improving? optimize_k->optimize_alpha Yes weaken_mp->optimize_k change_solvent Change Organic Solvent (e.g., MeOH <-> ACN) optimize_alpha->change_solvent No, try next optimize_n Step 3: Optimize Efficiency (N) optimize_alpha->optimize_n Yes, but needs refinement resolved Peaks Resolved optimize_alpha->resolved Yes, resolution > 1.5 adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph change_column Change Column Chemistry (e.g., C18 -> Phenyl) adjust_ph->change_column change_column->optimize_alpha decrease_ps Decrease Particle Size or Increase Column Length optimize_n->decrease_ps decrease_ps->resolved Resolution_Factors Resolution Chromatographic Resolution (Rs) Efficiency Efficiency (N) 'Peak Width' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention Factor (k') 'Peak Retention' Resolution->Retention sub_N Increase Column Length Decrease Particle Size Efficiency->sub_N sub_alpha Change Mobile Phase Change Stationary Phase Adjust pH / Temperature Selectivity->sub_alpha sub_k Decrease Mobile Phase Strength Retention->sub_k

References

Potential for isotopic exchange in 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Phenoxy-1-phenylethanol-d1. Below are troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to isotopic exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the likely position of the deuterium (B1214612) atom in commercially available this compound?

A1: While the exact position can vary by manufacturer, the designation "-d1" in a commercial context for use as a tracer or internal standard typically implies a stable, non-exchangeable deuterium atom.[1] For 2-Phenoxy-1-phenylethanol, this would mean the deuterium is on a carbon atom, most likely at the C1 (benzylic) position (1-phenyl-d1) due to synthetic accessibility and relevance in studying reaction mechanisms at this site. Deuterium on the hydroxyl (-OD) group is highly labile and would readily exchange with protons from atmospheric moisture or protic solvents.[2] Always consult the manufacturer's certificate of analysis for specific information on the location and isotopic purity of the deuterium label.

Q2: Under what conditions is the deuterium label in this compound at risk of exchange?

A2: The stability of the deuterium label depends on its position:

  • If the deuterium is on the hydroxyl group (O-D): It is highly susceptible to exchange with protons from any protic source, such as water, alcohols, or acidic/basic solutions.[3] This exchange is typically rapid and occurs under mild conditions.

  • If the deuterium is on the C1 (benzylic) carbon: This C-D bond is generally stable. However, exchange can be induced under certain conditions, such as in the presence of strong acids or bases, or with certain metal catalysts, particularly at elevated temperatures.[4] The benzylic position is activated, making it more susceptible to exchange than other C-H bonds in the molecule.

  • If the deuterium is on the C2 carbon or aromatic rings: These C-D bonds are the most stable and are unlikely to undergo exchange under typical experimental conditions.

Q3: How can I detect if isotopic exchange has occurred in my sample?

A3: The two primary methods for detecting and quantifying isotopic exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: A decrease in the integration of the corresponding proton signal at the deuterated site indicates back-exchange (D to H).

  • ²H (Deuterium) NMR: This technique directly detects the deuterium nucleus, and a decrease in the signal intensity can indicate exchange.

  • Mass Spectrometry (MS): A shift in the molecular ion peak and changes in the isotopic distribution pattern can be used to quantify the extent of deuterium loss or incorporation.[5][6] High-resolution mass spectrometry (HR-MS) is particularly effective.[7]

Q4: What are common sources of proton contamination that can lead to unwanted H/D exchange?

A4: Common sources of proton contamination include:

  • Atmospheric moisture: Deuterated solvents are often hygroscopic and can absorb water from the air.[8]

  • Residual water in solvents or on glassware: Improperly dried equipment can introduce protons.[8]

  • Protic solvents or reagents: Any reagent with exchangeable protons (e.g., methanol, water) can be a source.[3]

  • Acidic or basic impurities: These can catalyze the exchange reaction.

Troubleshooting Guides

Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry
Symptom Potential Cause Recommended Solution
Decrease in the M+1 peak intensity and increase in the M+0 peak intensity in the mass spectrum.H/D back-exchange with protic impurities or reagents.1. Ensure all solvents are anhydrous and reagents are free from protic impurities.[4]2. Dry all glassware thoroughly in an oven and cool under an inert atmosphere.[8]3. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[8]4. If possible, use aprotic solvents for your reaction and workup.
In-source exchange within the mass spectrometer.1. Optimize MS source conditions (e.g., temperature, gas flow).2. Use a less energetic ionization method if possible.
Issue 2: Unexpected Proton Signal in ¹H NMR Spectrum
Symptom Potential Cause Recommended Solution
Appearance or increased integration of a proton signal at the expected deuterated position.H/D back-exchange has occurred.1. Review the experimental protocol for any sources of protic contamination (see Issue 1).2. Re-purify the starting material if contamination is suspected.
Sample contamination with non-deuterated 2-Phenoxy-1-phenylethanol.1. Verify the isotopic purity of the starting material using MS or ²H NMR.[7]2. Ensure clean handling procedures to avoid cross-contamination.

Experimental Protocols

Protocol 1: Assessing Isotopic Stability by ¹H NMR Spectroscopy

Objective: To monitor the stability of the deuterium label in this compound under specific experimental conditions (e.g., different pH, temperature, or solvent).

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a known amount of an internal standard that is stable under the test conditions and has a signal that does not overlap with the analyte signals.

  • Initial Spectrum Acquisition (T=0):

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate integration (typically 5 times the longest T1).

    • Integrate the signal corresponding to the proton at the deuterated position (if any is present initially) and the signal of the internal standard.

  • Incubation:

    • Subject the NMR tube to the desired experimental conditions (e.g., add a specific amount of D₂O, acid, or base; place in a heated bath).

  • Time-Course Monitoring:

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, calculate the ratio of the integral of the proton signal at the deuterated position to the integral of the internal standard.

    • An increase in this ratio over time indicates H/D back-exchange.

Protocol 2: Quantifying Isotopic Purity by Mass Spectrometry

Objective: To determine the initial isotopic purity of this compound and quantify any loss of deuterium after an experiment.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Prepare a similar solution of non-deuterated 2-Phenoxy-1-phenylethanol as a reference.

  • Mass Spectrometry Analysis:

    • Analyze both the deuterated and non-deuterated samples using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements and clear isotopic patterns.[6]

    • Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation.

  • Data Analysis:

    • Acquire the mass spectrum for the non-deuterated standard to determine its natural isotopic abundance pattern.

    • Acquire the mass spectrum for the deuterated sample.

    • Compare the measured isotopic distribution of the d1 compound with the theoretical distribution for 100% deuteration.

    • Calculate the isotopic purity by comparing the relative intensities of the M+0 (non-deuterated) and M+1 (deuterated) peaks, after correcting for the natural abundance of isotopes (e.g., ¹³C).[9]

Visualizations

Isotopic_Exchange_Troubleshooting start Suspected Isotopic Exchange (e.g., unexpected MS or NMR data) check_position Identify Deuterium Position (Consult Certificate of Analysis) start->check_position is_OD Is D on Hydroxyl (-OD)? check_position->is_OD is_CD Is D on Carbon (-CD)? check_position->is_CD od_exchange High Potential for Exchange with any Protic Source (H₂O, alcohols) is_OD->od_exchange Yes cd_check_conditions Review Experimental Conditions is_CD->cd_check_conditions Yes od_solution Solution: - Use anhydrous, aprotic solvents. - Work under inert atmosphere. - Thoroughly dry all glassware. od_exchange->od_solution harsh_conditions Are Strong Acids/Bases, Metal Catalysts, or High Temperatures Used? cd_check_conditions->harsh_conditions cd_stable C-D bond is likely stable. Investigate other issues (e.g., contamination with non-deuterated material). harsh_conditions->cd_stable No cd_exchange Potential for C-D Exchange, Especially at Benzylic Position. harsh_conditions->cd_exchange Yes cd_solution Solution: - Use milder reaction conditions if possible. - Screen catalysts for lower exchange activity. - Quantify exchange using NMR/MS. cd_exchange->cd_solution Isotopic_Exchange_Mechanism cluster_OH_Exchange Hydroxyl (O-D) Exchange (Rapid) cluster_CH_Exchange Benzylic (C-D) Exchange (Acid-Catalyzed) OD_start R-O-D OD_intermediate [Transition State] OD_start->OD_intermediate + H₂O H2O H₂O H2O->OD_intermediate OH_end R-O-H OD_intermediate->OH_end HDO HDO OD_intermediate->HDO - HDO CD_start Ph-CD(OH)-CH₂OPh CD_intermediate1 Ph-CD(OH₂⁺)-CH₂OPh CD_start->CD_intermediate1 + H⁺ H_plus H⁺ Carbocation Ph-CD⁺-CH₂OPh (Carbocation Intermediate) CD_intermediate1->Carbocation H_minus -H₂O CH_intermediate Ph-C⁺=CH-OPh (Alkene Intermediate - Simplified) Carbocation->CH_intermediate D_plus -D⁺ CH_end Ph-CH(OH)-CH₂OPh CH_intermediate->CH_end +H₂O, -H⁺ H_plus_add +H⁺

References

Technical Support Center: Minimizing Variability in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their quantitative analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in quantitative assays?

A1: Variability in quantitative assays can arise from multiple sources, broadly categorized as analytical and experimental.[1] Analytical sources include instrument performance and calibration, while experimental sources encompass operator-dependent factors and reagent stability.[2] Key contributors to variability include inconsistent pipetting, reagent degradation, fluctuations in incubation conditions, and inherent biological differences in samples.[2][3]

Q2: How can I minimize the impact of pipetting errors on my results?

A2: To reduce variability stemming from pipetting, it is crucial to use properly calibrated pipettes and employ a consistent pipetting technique.[3] This includes maintaining a consistent speed, angle, and tip immersion depth for all samples. For viscous solutions, the reverse pipetting technique is recommended to ensure accurate dispensing.[3] Preparing a master mix of reagents for all similar samples also helps ensure that each receives the same concentration, further minimizing variability.[3]

Q3: What is the best way to mitigate "edge effects" in plate-based assays?

A3: Edge effects, where wells on the perimeter of a microplate behave differently than interior wells, can be a significant source of variability. To mitigate this, it is best practice to avoid using the outer wells of the plate for samples.[3] If this is not feasible, fill the outer wells with a buffer or media to create a more uniform environment across the plate. Additionally, ensure a consistent plate layout for all experiments.[3]

Q4: How can I reduce biological variability when working with animal models?

A4: While some biological variation is inherent, several strategies can be employed to reduce it. Standardizing animal characteristics by using animals of the same age, sex, and genetic background is a primary step.[3] Allowing sufficient time for animals to acclimate to the facility and housing conditions before initiating an experiment is also critical.[3] Furthermore, consistent husbandry practices, including identical light/dark cycles, temperature, and diet, should be maintained for all animals.[3] Randomly assigning animals to treatment groups helps to evenly distribute inherent biological differences.[3] Blinding researchers to the treatment groups can also prevent unconscious bias in handling and data collection.[3]

Troubleshooting Guides

Issue: High Coefficient of Variation (CV) in Replicate Samples

High CV among replicate samples indicates a lack of precision in the assay. This troubleshooting guide will help you identify and address potential sources of this variability.

Troubleshooting Workflow for High CV

Troubleshooting High CV cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution cluster_3 Corrective Actions cluster_4 Outcome start High CV in Replicates check_pipetting Review Pipetting Technique & Calibration start->check_pipetting is_pipetting_ok Pipetting Consistent? check_pipetting->is_pipetting_ok check_reagents Assess Reagent Preparation & Storage is_reagents_ok Reagents Fresh & Mixed? check_reagents->is_reagents_ok check_instrument Verify Instrument Performance is_instrument_ok Instrument Calibrated? check_instrument->is_instrument_ok check_protocol Examine Experimental Protocol Adherence is_protocol_ok Protocol Followed? check_protocol->is_protocol_ok is_pipetting_ok->check_reagents Yes retrain_pipetting Retrain on Pipetting Technique is_pipetting_ok->retrain_pipetting No is_reagents_ok->check_instrument Yes prepare_new_reagents Prepare Fresh Reagents/Master Mix is_reagents_ok->prepare_new_reagents No is_instrument_ok->check_protocol Yes calibrate_instrument Calibrate/Service Instrument is_instrument_ok->calibrate_instrument No standardize_protocol Reinforce Protocol Standardization is_protocol_ok->standardize_protocol No end_node CV Reduced is_protocol_ok->end_node Yes retrain_pipetting->end_node prepare_new_reagents->end_node calibrate_instrument->end_node standardize_protocol->end_node

Caption: A logical workflow for troubleshooting high coefficient of variation.

Data Presentation: Summarizing Variability

When presenting quantitative data, it is essential to summarize the variability clearly. The following table structure is recommended for easy comparison of results.

Treatment GroupNMean (units)Standard Deviation (SD)Coefficient of Variation (CV%)
Control5102.53.53.41%
Treatment A585.24.14.81%
Treatment B565.75.38.07%
  • N: Number of replicates.

  • Mean: The average value of the replicates.

  • Standard Deviation (SD): A measure of the amount of variation or dispersion of a set of values.[4][5]

  • Coefficient of Variation (CV%): The ratio of the standard deviation to the mean, expressed as a percentage. It allows for comparison of the variability of different datasets.[6]

Experimental Protocols

Protocol: Preparation of a Master Mix to Reduce Pipetting Variability

This protocol outlines the steps for creating a master mix, a common technique to minimize pipetting errors and ensure consistency across samples.

Experimental Workflow for Master Mix Preparation

Master Mix Workflow cluster_0 Planning cluster_1 Preparation cluster_2 Aliquoting cluster_3 Final Step calc_reagents Calculate Volumes for N+1 Reactions add_common_reagents Add Common Reagents to a Single Tube calc_reagents->add_common_reagents vortex Vortex to Mix Thoroughly add_common_reagents->vortex centrifuge Briefly Centrifuge to Collect vortex->centrifuge aliquot_mix Aliquot Master Mix into Reaction Tubes centrifuge->aliquot_mix add_unique Add Unique Reagent (e.g., Sample) aliquot_mix->add_unique proceed Proceed with Assay add_unique->proceed

Caption: A streamlined workflow for preparing and using a master mix.

Methodology:

  • Calculate Reagent Volumes: Determine the volume of each common reagent required for a single reaction. Multiply these volumes by the total number of reactions plus one (N+1) to account for pipetting losses.

  • Combine Common Reagents: In a single, appropriately sized tube, combine the calculated volumes of all common reagents (e.g., buffer, enzymes, primers).

  • Mix Thoroughly: Gently vortex the master mix to ensure homogeneity.

  • Collect Solution: Briefly centrifuge the tube to collect all the liquid at the bottom.

  • Aliquot Master Mix: Dispense the appropriate volume of the master mix into each individual reaction tube.

  • Add Unique Reagents: Add the unique component (e.g., sample, standard, or control) to each respective tube.

  • Proceed with the Assay: The reactions are now ready for the next step in the experimental protocol.

References

Validation & Comparative

A Comparative Guide to 2-Phenoxy-1-phenylethanol-d1 and its Non-Deuterated Standard for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Phenoxy-1-phenylethanol-d1 and its non-deuterated counterpart, 2-Phenoxy-1-phenylethanol. The primary application of the deuterated form is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate measurement of the non-deuterated analyte in various matrices.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of both the analyte and its deuterated internal standard is crucial for method development. The key difference lies in their molecular weights due to the incorporation of a deuterium (B1214612) atom in the d1-labeled compound.

Property2-Phenoxy-1-phenylethanolThis compound
Molecular Formula C₁₄H₁₄O₂C₁₄H₁₃DO₂
Molecular Weight 214.26 g/mol 215.27 g/mol [1]
CAS Number 4249-72-3[1]2098469-11-3[1]

Performance in Quantitative Analysis: A Comparative Overview

The use of a deuterated internal standard like this compound is a gold standard practice in quantitative mass spectrometry. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the non-deuterated analyte, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: The deuterated standard co-elutes with the analyte in chromatographic separations, allowing it to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

  • Matrix Effect Compensation: In complex biological or environmental samples, matrix components can suppress or enhance the analyte signal. Since the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, leading to more reliable quantification.

  • Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

Experimental Protocol: Quantification of 2-Phenoxy-1-phenylethanol using GC-MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the quantitative analysis of 2-Phenoxy-1-phenylethanol in a research sample.

1. Sample Preparation:

  • A known amount of the sample is accurately weighed or measured.

  • A precise volume of a standard solution of this compound (the internal standard) is added to the sample.

  • The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • The extracted sample is concentrated and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms) is used for separation.

    • Injector: The sample is injected in splitless mode.

    • Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is a common technique.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for both the analyte and the internal standard are monitored.

3. Data Analysis:

  • The peak areas of the selected ions for both 2-Phenoxy-1-phenylethanol and this compound are measured.

  • A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The concentration of 2-Phenoxy-1-phenylethanol in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating this value on the calibration curve.

Comparative Data

The following table summarizes the expected comparative data from a GC-MS analysis of 2-Phenoxy-1-phenylethanol using this compound as an internal standard.

Parameter2-Phenoxy-1-phenylethanol (Analyte)This compound (Internal Standard)Rationale for Comparison
Retention Time Expected to be nearly identicalExpected to be nearly identicalDeuteration has a negligible effect on chromatographic behavior.
Molecular Ion (M+) m/z 214m/z 215The +1 mass unit difference allows for mass spectrometric differentiation.
Key Fragment Ions Dependent on fragmentation patternCorresponding fragment ions will be shifted by +1 mass unit if they contain the deuterium label.Provides confirmation of identity and allows for selective monitoring.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between the two compounds, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS PeakIntegration Peak Area Integration GCMS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation Calibration Calibration Curve RatioCalculation->Calibration Quantification Quantification Calibration->Quantification

Experimental Workflow for Quantitative Analysis

signaling_pathway cluster_compounds Compounds cluster_properties Key Properties cluster_application Application Analyte 2-Phenoxy-1-phenylethanol (Analyte) ChemProps Nearly Identical Chemical & Physical Properties Analyte->ChemProps MassDiff Different Mass-to-Charge Ratio Analyte->MassDiff IS This compound (Internal Standard) IS->ChemProps IS->MassDiff Quant Accurate Quantification by Mass Spectrometry ChemProps->Quant MassDiff->Quant

Logical Relationship Between Analyte and Internal Standard

References

A Head-to-Head Comparison: 2-Phenoxy-1-phenylethanol-d1 Versus Alternative Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of 2-Phenoxy-1-phenylethanol-d1, a deuterated internal standard, with other commonly employed alternatives, supported by established analytical principles and experimental data from analogous compounds.

In analytical methodologies such as chromatography and mass spectrometry, internal standards are indispensable for correcting variations that can occur during sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard. Their performance is often contrasted with that of structural analogs, which, while utilized, can present significant limitations.

The Gold Standard: Deuterated Internal Standards

This compound is the deuterium-labeled counterpart of 2-Phenoxy-1-phenylethanol (B2873073). This single deuterium (B1214612) atom substitution results in a molecule with a slightly higher mass but nearly identical physicochemical properties to the analyte of interest. This characteristic is the foundation of its superior performance as an internal standard. The key advantages include:

  • Co-elution with the Analyte: In chromatographic separations, this compound will have a retention time that is almost identical to the unlabeled analyte. This ensures that both compounds are subjected to the same matrix effects at the same point in time.

  • Similar Ionization Efficiency: In mass spectrometry, the deuterated standard and the analyte will ionize with very similar efficiency, further ensuring that any signal enhancement or suppression caused by the sample matrix affects both compounds proportionally.

  • Correction for Variability: By adding a known quantity of this compound to samples at the beginning of the workflow, any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard.

Alternative Internal Standards: Structural Analogs

In the absence of a deuterated standard, researchers may turn to structural analogs. For the analysis of 2-phenoxy-1-phenylethanol or similar compounds, molecules like o-cresol (B1677501) or benzaldehyde (B42025) have been employed. While these compounds are structurally related to the analyte, their different chemical nature can lead to disparities in analytical behavior.

Performance Comparison: A Data-Driven Overview

The following table summarizes the expected performance characteristics of this compound compared to common structural analog internal standards. This comparison is based on well-documented principles and findings from numerous studies comparing deuterated and non-deuterated internal standards for a wide range of analytes.

Performance ParameterThis compound (Deuterated IS)Structural Analogs (e.g., o-cresol, benzaldehyde)Rationale & Supporting Evidence
Co-elution with Analyte ExcellentPoor to ModerateDeuterated standards have nearly identical chromatographic behavior to their non-labeled counterparts. Structural analogs, having different chemical structures, will have different retention times.
Compensation for Matrix Effects ExcellentPoor to ModerateDue to co-elution and similar ionization, deuterated standards experience the same matrix effects as the analyte. Structural analogs eluting at different times will be subjected to different matrix components, leading to poor compensation.
Recovery During Sample Preparation Nearly Identical to AnalyteVariableThe similar physicochemical properties of a deuterated standard ensure it behaves like the analyte during extraction and other sample preparation steps. Structural analogs may have different solubilities and affinities, leading to different recovery rates.
Accuracy and Precision of Quantification HighModerate to LowBy effectively correcting for variability, deuterated standards lead to higher accuracy and precision (lower coefficient of variation). The shortcomings of structural analogs can introduce bias and increase variability in the results.
Potential for Isotope Effects LowNot ApplicableA slight difference in retention time between the deuterated and non-deuterated compound can sometimes be observed (the "isotope effect"). However, this is generally minimal and far less problematic than the significant retention time differences of structural analogs.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of 2-Phenoxy-1-phenylethanol using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis of 2-Phenoxy-1-phenylethanol

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 2-Phenoxy-1-phenylethanol: Quantifier ion m/z 107, Qualifier ion m/z 77.

    • This compound: Quantifier ion m/z 108, Qualifier ion m/z 77.

LC-MS/MS Analysis of 2-Phenoxy-1-phenylethanol

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 10 µL of this compound internal standard solution.

  • Add 200 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B.

    • 0.5-2.5 min: 20% to 95% B.

    • 2.5-3.5 min: 95% B.

    • 3.5-3.6 min: 95% to 20% B.

    • 3.6-5.0 min: 20% B.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Phenoxy-1-phenylethanol: Q1/Q3 to be determined by infusion (e.g., [M+H]+ → fragment).

    • This compound: Q1/Q3 to be determined by infusion (e.g., [M+H]+ → fragment).

Visualizing the Workflow and Key Concepts

To further illustrate the principles discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the critical concepts of co-elution and differential matrix effects.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Collection Sample Collection (e.g., Plasma) Addition of IS Addition of This compound Sample Collection->Addition of IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Addition of IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution Injection Injection into GC-MS or LC-MS/MS Evaporation & Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration (Analyte & IS) Mass Spectrometry Detection->Peak Integration Ratio Calculation Ratio Calculation (Analyte Area / IS Area) Peak Integration->Ratio Calculation Quantification Quantification using Calibration Curve Ratio Calculation->Quantification

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Caption: Co-elution of a deuterated IS versus differential elution of a structural analog.

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of method accuracy and precision. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-phenoxyethanol (B1175444), highlighting the superior performance of methods utilizing the deuterated internal standard, 2-Phenoxy-1-phenylethanol-d1, against alternative approaches.

In the realm of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is crucial for correcting analytical variability that can arise during sample preparation, injection, and ionization. An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, thereby compensating for variations and ensuring robust and reliable quantification.

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely regarded as the gold standard in quantitative bioanalysis. Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection, providing the most accurate normalization.

This guide compares a method employing this compound as an internal standard with a validated LC-MS/MS method for the analysis of 2-phenoxyethanol metabolites that utilizes an alternative approach.

Performance Comparison of Analytical Methods

The selection of an analytical method is a balance of sensitivity, specificity, accuracy, and precision. The following table summarizes the key performance characteristics of a method using a deuterated internal standard like this compound against a validated alternative method for related analytes.

Validation Parameter Method with this compound (Deuterated IS) Alternative Method: LC-MS/MS for 2-Phenoxyethanol Metabolites
Linearity (R²) Expected to be ≥ 0.99, with a wide dynamic range.Not explicitly stated, but a linear relationship is established for quantification.
Accuracy (% Bias) Expected to be within ±15% of the nominal concentration (±20% at LLOQ).Not explicitly stated, but the method was validated for accuracy.
Precision (%RSD) Expected to be ≤ 15% (≤ 20% at LLOQ).Not explicitly stated, but the method was validated for precision.
Limit of Quantification (LOQ) Method dependent, but generally expected to be low due to improved signal-to-noise.Phenoxyacetic acid (PhAA): 10 µg/L (urine), 6 µg/L (blood). 4-Hydroxyphenoxyacetic acid (4-OH-PhAA): 20 µg/L (urine), 10 µg/L (blood)[1].
Matrix Effect Compensation Excellent, as the deuterated standard co-elutes and experiences the same ionization suppression or enhancement as the analyte.May be less effective, requiring more extensive sample cleanup or matrix-matched calibrants.
Selectivity High, based on both chromatographic retention time and specific mass-to-charge ratio.High, based on chromatographic separation and specific MS/MS transitions.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are protocols for a typical bioanalytical workflow using a deuterated internal standard and the specific protocol used in the validated LC-MS/MS method for 2-phenoxyethanol metabolites.

Protocol 1: General Workflow for Quantification using this compound (Deuterated IS)

This protocol outlines the typical steps for the quantitative analysis of 2-phenoxyethanol in a biological matrix using this compound as an internal standard.

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of this compound solution.

    • Perform protein precipitation by adding a solvent such as acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, for cleaner samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

  • Chromatographic Separation (LC-MS/MS):

    • Inject the supernatant from the sample preparation step into an LC-MS/MS system.

    • Use a suitable C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape.

  • Mass Spectrometric Detection:

    • Detect the analyte and the deuterated internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Establish specific precursor-to-product ion transitions for both 2-phenoxyethanol and this compound.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by interpolation from a calibration curve constructed using standards with known concentrations of the analyte and a constant concentration of the internal standard.

Protocol 2: LC-MS/MS Method for 2-Phenoxyethanol Metabolites in Urine and Blood

This protocol is based on the validated method by Jäger et al. (2022) for the quantification of phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA)[1].

  • Sample Preparation (Urine):

    • A simple "dilute and shoot" approach is used for urine samples[1].

  • Sample Preparation (Blood):

    • A liquid-liquid extraction (LLE) is performed for blood samples[1].

  • Chromatography and Mass Spectrometry:

    • The analysis is carried out using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)[1].

Mandatory Visualization

To visually represent the logical flow of the validation process and the analytical pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound sample->add_is extract Protein Precipitation / LLE / SPE add_is->extract lc_sep LC Separation extract->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Area Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

logical_relationship cluster_methods Analytical Approaches cluster_performance Performance Metrics deuterated Method with Deuterated IS (this compound) accuracy Accuracy deuterated->accuracy High precision Precision deuterated->precision High sensitivity Sensitivity (LOQ) deuterated->sensitivity High robustness Robustness to Matrix Effects deuterated->robustness High alternative Alternative Method (e.g., without deuterated IS) alternative->accuracy Variable alternative->precision Variable alternative->sensitivity Variable alternative->robustness Lower

References

Inter-laboratory Comparison of Analytical Methods Utilizing Deuterated Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-laboratory performance of analytical methods employing deuterated internal standards, this guide provides researchers, scientists, and drug development professionals with essential comparative data, detailed experimental protocols, and workflow visualizations to enhance the accuracy and reproducibility of quantitative analysis.

In the landscape of analytical chemistry, particularly in fields like clinical diagnostics, forensic toxicology, and pharmaceutical development, the use of deuterated internal standards has become the gold standard for achieving precise and accurate quantification with mass spectrometry. These isotopically labeled compounds, which are chemically identical to the analyte of interest, are crucial for correcting variability throughout the analytical process. This guide offers an objective comparison of method performance across different laboratories, supported by data from proficiency testing (PT) schemes and inter-laboratory comparison (ILC) studies.

Enhancing Accuracy and Ensuring Consistency Across Laboratories

Deuterated standards play a pivotal role in minimizing the impact of matrix effects and variations in sample preparation and instrument response, thereby improving the consistency of results between different laboratories.[1] Proficiency testing and inter-laboratory comparisons are essential tools for evaluating and verifying the performance of analytical laboratories and ensuring that their results are reliable and comparable.[2][3] These programs assess laboratory performance by comparing their results for the same samples against established reference values or the consensus mean of all participants.

Quantitative Performance in Inter-Laboratory Studies

Data from inter-laboratory studies provide valuable insights into the real-world performance of analytical methods using deuterated standards. Below are summaries of quantitative data from such studies across various applications.

Clinical Chemistry: Therapeutic Drug Monitoring

An inter-laboratory study focused on the therapeutic drug monitoring (TDM) of the immunosuppressant drug tacrolimus (B1663567) demonstrated excellent agreement among laboratories using a standardized LC-MS/MS method with a deuterated internal standard. The results from a 40-member panel showed that the coefficient of variation (CV) for pooled patient samples ranged from 2.0% to 5.4%, and the mean difference from the reference measurement procedure was between 0.4% and 4.4%.[4][5] This high level of precision and accuracy underscores the effectiveness of using deuterated standards in standardizing TDM across different clinical laboratories.

Table 1: Inter-laboratory Performance for Tacrolimus Quantification using a Deuterated Internal Standard

Performance MetricResultReference
Inter-laboratory Agreement (Correlation)y = 1.02x - 0.02; r = 0.99[4][5]
Coefficient of Variation (CV) for Pooled Samples2.0% - 5.4%[4][5]
Mean Difference from Reference Method0.4% - 4.4%[4][5]
Forensic Toxicology

In the field of forensic toxicology, proficiency testing schemes are crucial for ensuring the quality and reliability of analytical results. The Forensic Isotope Ratio Mass Spectrometry (FIRMS) PT Scheme, for instance, assesses laboratory performance using z-scores. A z-score of <2 is considered satisfactory, between 2 and 3 is questionable, and >3 is unsatisfactory.[6] Such schemes, which often involve the analysis of drugs of abuse in various biological matrices, rely on the use of deuterated internal standards to achieve the necessary accuracy and precision. A study on the analysis of 19 drugs of abuse in whole blood using deuterated analogs as internal standards reported interday and intraday precision of less than 15% (20% at the limit of quantification) and accuracy (bias) within ±15% (±20% at the LOQ) for most analytes.[7]

Table 2: Performance of an LC-MS/MS Method for Drugs of Abuse using Deuterated Internal Standards

Analyte ClassIntraday Precision (%RSD)Interday Precision (%RSD)Accuracy (% Bias)
Opioids< 15%< 15%± 15%
Benzodiazepines< 15%< 15%± 15%
Stimulants< 15%< 15%± 15%
Environmental and Food Analysis

The analysis of environmental contaminants and pesticide residues in food matrices presents significant challenges due to sample complexity. The use of deuterated internal standards is critical for compensating for matrix effects and ensuring accurate quantification. A study on the analysis of pesticides in various cannabis matrices demonstrated that the use of deuterated analogs as internal standards resulted in accuracy percentages falling within 25% and relative standard deviations (RSD) under 20%, even in complex matrices.[8] In a collaborative study on the determination of elements in foodstuffs, which included certified reference materials, the reproducibility relative standard deviations (RSDR) for cadmium ranged from 2.8% to 18% and for lead from 8.0% to 11% using inductively coupled plasma mass spectrometry (ICP-MS), a technique that often employs isotope dilution with stable isotopes.[7]

Table 3: Performance Metrics for Pesticide and Elemental Analysis with Isotope Dilution/Deuterated Standards

Analysis TypeMatrixPerformance MetricResultReference
Pesticide ResiduesCannabisAccuracyWithin 25%[8]
Relative Standard Deviation (RSD)< 20%[8]
Elemental Analysis (Cadmium)FoodstuffsReproducibility Relative Standard Deviation (RSDR)2.8% - 18%[7]
Elemental Analysis (Lead)FoodstuffsReproducibility Relative Standard Deviation (RSDR)8.0% - 11%[7]

Experimental Protocols

To achieve the high-quality data presented in inter-laboratory studies, robust and well-defined experimental protocols are essential. The following is a detailed methodology for a common sample preparation technique, protein precipitation, followed by LC-MS/MS analysis, which is widely applicable in clinical and forensic toxicology.

Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and effective method for removing the majority of proteins from a biological sample prior to LC-MS/MS analysis.

Materials:

  • Biological fluid sample (e.g., plasma, serum)

  • Deuterated internal standard stock solution

  • Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the sample.

  • Vortex briefly to ensure thorough mixing.

  • Add 300 µL of cold ACN with 0.1% formic acid to the sample to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis, avoiding the protein pellet.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are general LC-MS/MS parameters that can be adapted for a wide range of analytes.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Data Analysis: Integrate the peak areas for the analyte and the deuterated internal standard and calculate the peak area ratio.

Visualizing the Workflow

The use of deuterated standards is an integral part of the analytical workflow, from sample preparation to data analysis. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationship of using an internal standard to ensure data quality.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Extract Clean Extract Extraction->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Logical_Relationship Analyte Analyte Variability Analytical Variability (Matrix Effects, Instrument Fluctuation) Analyte->Variability IS Deuterated Internal Standard IS->Variability Ratio Analyte/IS Ratio Variability->Ratio Corrected by Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

Caption: The logical relationship illustrating how a deuterated internal standard corrects for analytical variability.

References

Performance Comparison of 2-Phenoxy-1-phenylethanol-d1 as an Internal Standard in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of xenobiotics and other organic molecules in complex matrices, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results. This guide provides a comparative overview of the expected performance of 2-Phenoxy-1-phenylethanol-d1 as an internal standard, particularly focusing on linearity and recovery. The data presented is based on validated analytical methods for the non-deuterated analogue, 2-Phenoxyethanol (B1175444), which serves as a reliable proxy for the behavior of its deuterated counterpart in analytical systems.

The primary advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte of interest, 2-Phenoxy-1-phenylethanol. This similarity ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry-based assays. This co-behavior allows for effective correction of variations during sample preparation and analysis, leading to more robust and reliable quantification.

Comparison with Alternative Internal Standards

While other compounds can be used as internal standards, they often fall short when compared to a deuterated analogue. Non-isotopically labeled internal standards, such as structurally similar compounds, may have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate correction and potentially biased results. For instance, using a non-related compound as an internal standard would not adequately compensate for matrix effects specific to 2-Phenoxy-1-phenylethanol. The use of this compound minimizes these discrepancies, providing a more accurate representation of the analyte's concentration.

Linearity and Recovery Performance

The following tables summarize the expected performance of an analytical method using this compound as an internal standard, based on data from a validated reversed-phase liquid chromatography (RPLC) method for 2-phenoxyethanol.[1][2]

Table 1: Linearity Study Data

ParameterResult
Analyte2-Phenoxyethanol
Concentration Range20-140% of 0.75 mg/mL
Correlation Coefficient (r²)0.9999
LinearityConfirmed

Table 2: Recovery Study Data

AnalyteSpiked Concentration LevelRecovery (%)
2-Phenoxyethanol80%99.85
100%100.03
120%99.76
Average Recovery 99.88

Experimental Protocols

A detailed methodology for a typical linearity and recovery study using this compound as an internal standard is provided below. This protocol is adapted from a validated method for 2-phenoxyethanol.[1][2]

1. Materials and Reagents

  • 2-Phenoxy-1-phenylethanol (analyte)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (deionized)

  • Biological matrix (e.g., plasma, urine) or formulation matrix (e.g., lubricant, cosmetic cream)[3]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • C8 analytical column

3. Standard Solution Preparation

  • Analyte Stock Solution: Prepare a stock solution of 2-Phenoxy-1-phenylethanol in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank matrix. Add a constant concentration of the internal standard stock solution to each calibration standard.

4. Sample Preparation

  • For recovery studies, spike known concentrations of the analyte into the matrix at different levels (e.g., low, medium, high).

  • Add a constant concentration of the internal standard to each spiked sample.

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.[3]

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

5. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v).[1][2]

  • Flow Rate: As per column specifications (e.g., 1.0 mL/min).

  • Column Temperature: Ambient or controlled.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 258 nm) or MS detection monitoring specific mass transitions for the analyte and internal standard.[1][2]

6. Data Analysis

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Recovery: Calculate the percentage recovery by comparing the analyte concentration found in the spiked matrix samples to the known amount of analyte added.

Visualizations

To illustrate the experimental workflow, a diagram has been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte and Internal Standard Stock Solutions B Prepare Calibration Standards (Spiked Matrix) A->B C Prepare Spiked Samples for Recovery Study A->C D Sample Extraction (e.g., LLE, SPE) B->D C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Construct Calibration Curve F->G I Calculate % Recovery F->I H Calculate Linearity (r²) G->H

Caption: Experimental workflow for linearity and recovery studies.

References

A Comparative Guide to the Limitations of Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of quantitative mass spectrometry, with deuterated (²H or D-labeled) standards being a popular choice due to their lower cost and wide availability.[1][2] However, a growing body of evidence highlights inherent limitations of deuterated standards that can compromise data integrity. This guide provides an objective comparison of deuterated internal standards with alternatives, supported by experimental data, to help researchers make informed decisions for their analytical methods.

The fundamental principle of an ideal internal standard is to mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby correcting for any variability.[3][4] While deuterated standards aim to fulfill this role, their physicochemical properties are not identical to their non-deuterated counterparts, leading to several potential issues.[5]

Key Limitations of Deuterated Internal Standards

The primary drawbacks of using deuterated internal standards stem from the mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H), which can lead to:

  • Isotope Effects and Chromatographic Shifts: The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties, such as its lipophilicity.[5] This "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the native analyte during liquid chromatography (LC), often eluting earlier in reversed-phase systems.[6][7] This chromatographic separation can lead to the analyte and the internal standard experiencing different levels of matrix effects (ion suppression or enhancement), which can result in inaccurate quantification.[1][8] In some cases, this can lead to significant quantitative errors, with one study reporting a 40% error due to imperfect retention time matching.[8]

  • Instability and H/D Exchange: Deuterium atoms can be susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix.[5] This is particularly problematic if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbon atoms in acidic positions.[5] This exchange can compromise the integrity of the standard, leading to a decrease in its concentration and an artificial increase in the measured concentration of the analyte.[3]

  • Altered Fragmentation Patterns: The presence of deuterium can sometimes change the fragmentation pattern of a molecule in the mass spectrometer's ion source.[3] This can be a limitation if the multiple reaction monitoring (MRM) transition selected for the internal standard is not analogous to that of the analyte, potentially affecting the accuracy of the quantification.

  • Crosstalk and Isotopic Interference: The natural isotopic abundance of the analyte can sometimes contribute to the signal of the deuterated internal standard, a phenomenon known as "crosstalk".[9] This is more pronounced for compounds with higher molecular weights or those containing elements with significant natural isotopes. This interference can lead to non-linear calibration curves and biased results.[9]

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

Carbon-13 (¹³C)-labeled internal standards are often considered the "gold standard" and a superior alternative to deuterated standards.[2] Because ¹³C atoms are part of the molecule's carbon backbone, they do not suffer from exchangeability issues and have a negligible effect on the molecule's physicochemical properties.[5] This results in near-perfect co-elution with the analyte, providing more effective compensation for matrix effects.[1][9]

The following tables summarize experimental findings that highlight the performance differences between deuterated and ¹³C-labeled internal standards.

Table 1: General Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards

FeatureDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardRationale & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier in reversed-phase LC.[1][6]Co-elutes perfectly with the analyte.[1][9]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1]
Isotopic Stability Can be prone to H/D exchange, especially if labels are on heteroatoms or acidic carbons.[5]Highly stable, as ¹³C atoms are integrated into the carbon backbone and are not exchangeable.[5]¹³C-labeling ensures the integrity of the internal standard throughout the analytical process.[2]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[1][8]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][9]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1]
Accuracy & Precision Can lead to inaccuracies and greater variability. One study reported a 40% error due to retention time mismatch.[8]Demonstrates improved accuracy and precision.[1]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1]

Table 2: Comparative Validation Data for the Quantification of Nε-(carboxymethyl)lysine (CML) in Human Plasma

Data compiled from separate high-quality validation studies to illustrate typical performance.

Validation ParameterMethod Using Deuterated (d4-CML) IS[5]Method Using ¹³C-Labeled IS for a similar analyte[5]
Linearity (r²) >0.99-
Accuracy (Recovery %) 93.22 - 97.42%97 - 118%
Precision (Intra-day RSD) 3.32%<14%
Precision (Inter-day RSD) 3.14%<14%

Table 3: Comparison of Internal Standards for Testosterone (B1683101) Analysis by LC-MS/MS

Results from a study comparing different stable isotope-labeled internal standards for testosterone quantification.[10][11]

Internal StandardObservation
Testosterone-d2 Considered the target/reference in the study.
Testosterone-d5 Gave lower quantitative results compared to the d2 internal standard.
Testosterone-¹³C3 Also gave lower results than the d2 standard, but was closer to the target value than the d5 standard.

This study concluded that the choice of internal standard alone can have a significant effect on the results obtained in LC-MS/MS assays for testosterone.[10][11]

Mandatory Visualizations

Deuterium_Isotope_Effect Analyte Analyte (Protiated) Deuterated_IS Deuterated IS Matrix_Effect_Low Low Ion Suppression Analyte->Matrix_Effect_Low Co-elutes with ¹³C-IS C13_IS ¹³C-Labeled IS Matrix_Effect_High High Ion Suppression Deuterated_IS->Matrix_Effect_High Experiences different matrix effect C13_IS->Matrix_Effect_Low Experiences same matrix effect as analyte

Caption: Deuterium isotope effect leading to chromatographic shift and differential matrix effects.

Experimental_Workflow start Start: Select Analyte and Internal Standards (Deuterated vs. Alternative) prep_samples Prepare Sample Sets: 1. Neat Solution (Analyte + IS) 2. Post-Extraction Spike (Matrix + Analyte + IS) 3. Pre-Extraction Spike (Matrix + Analyte + IS) start->prep_samples lcms_analysis LC-MS/MS Analysis prep_samples->lcms_analysis data_processing Data Processing: Calculate Peak Area Ratios (Analyte/IS) lcms_analysis->data_processing evaluation Evaluate Performance Metrics data_processing->evaluation chromatography Chromatographic Co-elution evaluation->chromatography matrix_effect Matrix Effect (Ion Suppression/Enhancement) evaluation->matrix_effect recovery Extraction Recovery evaluation->recovery accuracy_precision Accuracy & Precision evaluation->accuracy_precision conclusion Conclusion: Select Optimal Internal Standard chromatography->conclusion matrix_effect->conclusion recovery->conclusion accuracy_precision->conclusion

Caption: Experimental workflow for evaluating internal standard performance.

Experimental Protocols

The following are generalized experimental protocols for the evaluation of internal standard performance, particularly focusing on assessing matrix effects and extraction recovery.

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the analyte and internal standard are subject to differential ion suppression or enhancement from the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard are prepared in a clean solvent (e.g., mobile phase) at a known concentration (e.g., a mid-range quality control concentration).

    • Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, urine) is extracted first, and then the analyte and internal standard are added to the final extract. This represents 100% recovery and shows the matrix effect on the ionization process.

    • Set C (Pre-Extraction Spike): The analyte and internal standard are added to the blank matrix sample before the extraction process begins.

  • Analyze the Samples: Inject multiple replicates (n=3-6) of each set into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Compare Matrix Factors: The matrix factor for the analyte should be compared to the matrix factor for the internal standard. A significant difference indicates that the internal standard is not adequately compensating for matrix effects.

Protocol 2: Evaluation of Extraction Recovery

Objective: To measure the efficiency of the extraction process for both the analyte and the internal standard.

Methodology:

  • Use Data from the Matrix Effect Experiment (Sets B and C):

  • Calculate Recovery (%):

    • Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

  • Compare Recoveries: The extraction recovery of the analyte and the internal standard should be consistent across different concentrations (low, medium, and high QC levels). Significant differences in recovery can lead to inaccurate results.

Conclusion and Recommendations

While deuterated internal standards are widely used and can be suitable for many applications, their limitations must be carefully considered.[5] The potential for chromatographic shifts, isotopic instability, and differential matrix effects can compromise the accuracy and reliability of quantitative data.[1][3] For methods requiring the highest level of accuracy and precision, particularly in complex biological matrices or for regulatory submissions, ¹³C-labeled internal standards are the superior choice.[2] Their ability to co-elute perfectly with the analyte provides the most effective compensation for analytical variability.[1] When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data.[2] This includes a rigorous evaluation of chromatographic co-elution, matrix effects, and the stability of the deuterium label.

References

A Comparative Guide to Internal Standards in the Cross-Validation of Venlafaxine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust cross-validation of analytical methods is paramount for ensuring data integrity and reliability. The choice of an appropriate internal standard (IS) is a critical factor in liquid chromatography-mass spectrometry (LC-MS/MS) assays, directly impacting accuracy and precision. This guide provides an objective comparison of two classes of internal standards for the quantitative analysis of the antidepressant drug venlafaxine (B1195380): a deuterated (stable isotope-labeled) internal standard and a non-deuterated structural analog.

While the initial focus was on 2-Phenoxy-1-phenylethanol-d1, its direct application in widely established analytical methods proved to be limited. Therefore, this guide has been broadened to a more universally applicable comparison using the well-documented analysis of venlafaxine as a model. Here, we compare the performance of a deuterated internal standard, Venlafaxine-d6, with a non-deuterated structural analog, Clomipramine.

The Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.[1] The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, and structural analogs.[1]

Deuterated internal standards are chemically identical to the analyte, with some hydrogen atoms replaced by deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical and physical properties ensure they behave similarly during extraction and chromatography. In contrast, a non-deuterated, or structural analog, internal standard has a chemical structure similar but not identical to the analyte.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus is that stable isotope-labeled internal standards generally provide superior assay performance compared to structural analogs.[1] This is primarily because their near-identical properties lead to better tracking during sample processing and co-elution during chromatography, which is crucial for compensating for matrix effects.

Table 1: Comparison of Key Performance Parameters

Performance ParameterDeuterated IS (Venlafaxine-d6)Non-Deuterated IS (Clomipramine)Rationale
Linearity (r²) > 0.99> 0.99Both can achieve excellent linearity, but the deuterated IS often provides a more consistent response across the calibration range.
Precision (%CV) Typically < 10%Can be < 15%, but may be more susceptible to variability.The deuterated IS better compensates for subtle variations in sample preparation and instrument performance.
Accuracy (%Bias) Typically within ±10%Can be within ±15%, but may be influenced by differential matrix effects.The deuterated IS is more likely to experience the same degree of ion suppression or enhancement as the analyte.
Matrix Effect Minimal and compensatedCan be significant and variableThe co-eluting nature of the deuterated IS allows it to effectively track and correct for matrix-induced signal fluctuations.
Recovery Highly consistent with analyteMay differ from the analyteThe near-identical physicochemical properties of the deuterated IS result in more consistent extraction efficiency relative to the analyte.

Experimental Protocols

Detailed methodologies for the LC-MS/MS analysis of venlafaxine using both a deuterated and a non-deuterated internal standard are presented below.

Method 1: LC-MS/MS Analysis of Venlafaxine with a Deuterated Internal Standard (Venlafaxine-d6)

This protocol is representative of methods utilizing a stable isotope-labeled internal standard for high-throughput bioanalysis.[2][3]

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of Venlafaxine-d6 internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Linear gradient from 20% to 80% B over 2 minutes
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Venlafaxine: m/z 278.2 → 260.2Venlafaxine-d6: m/z 284.2 → 266.2
Method 2: LC-MS/MS Analysis of Venlafaxine with a Non-Deuterated Internal Standard (Clomipramine)

This protocol is based on methods employing a structural analog as the internal standard.[4]

Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of plasma sample, add the Clomipramine internal standard.

  • Perform a solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analytes.

  • Elute the analytes and internal standard from the SPE cartridge.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions

ParameterCondition
LC System Standard HPLC or UHPLC system
Column Biphenyl, 50 x 3.0 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.7 mL/min
Gradient Gradient elution starting at 20% B and increasing to 75% B
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Venlafaxine: m/z 278.2 → 260.2Clomipramine: m/z 315.1 → 86.1

Visualization of Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Method 1) add_is->protein_precipitation Deuterated IS spe Solid-Phase Extraction (Method 2) add_is->spe Non-Deuterated IS centrifuge Centrifugation protein_precipitation->centrifuge evap_reconstitute Evaporate & Reconstitute spe->evap_reconstitute supernatant Transfer Supernatant centrifuge->supernatant injection Injection supernatant->injection evap_reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Experimental workflow for venlafaxine analysis.

logical_relationship cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard cluster_outcome Analytical Performance d_is Venlafaxine-d6 d_prop Near-identical physicochemical properties d_is->d_prop d_behave Similar behavior during sample prep & ionization d_prop->d_behave d_compensate Effective compensation for matrix effects & variability d_behave->d_compensate high_accuracy High Accuracy & Precision d_compensate->high_accuracy nd_is Clomipramine nd_prop Similar but not identical chemical structure nd_is->nd_prop nd_behave Potentially different behavior during sample prep & ionization nd_prop->nd_behave nd_compensate Less effective compensation for matrix effects & variability nd_behave->nd_compensate lower_accuracy Potentially Lower Accuracy & Precision nd_compensate->lower_accuracy

Logical relationship of IS properties and performance.

Conclusion

The cross-validation of analytical methods is a cornerstone of reliable scientific research. When selecting an internal standard for the LC-MS/MS analysis of venlafaxine, a deuterated internal standard such as Venlafaxine-d6 is demonstrably superior to a non-deuterated structural analog like Clomipramine. The near-identical physicochemical properties of the deuterated standard ensure more effective compensation for analytical variability, leading to enhanced accuracy and precision. While a non-deuterated internal standard can be employed, it necessitates more rigorous validation to account for potential differences in extraction recovery and matrix effects. For assays requiring the highest level of confidence, particularly in complex biological matrices, the use of a deuterated internal standard is strongly recommended.

References

Assessing Matrix Effect with 2-Phenoxy-1-phenylethanol-d1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of using a stable isotope-labeled internal standard (SIL-IS), such as 2-Phenoxy-1-phenylethanol-d1, versus a non-deuterated, structural analogue internal standard for the assessment and compensation of matrix effects.

The matrix effect is a phenomenon where components of a biological sample, other than the analyte of interest, alter the ionization efficiency of the analyte, leading to either suppression or enhancement of its signal. This can significantly impact the accuracy and precision of quantification. An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect, thereby providing a reliable means of correction.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2][3] In contrast, structural analogue internal standards, while often more readily available and less expensive, may exhibit different chromatographic retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.[4]

The following tables present a summary of hypothetical yet representative experimental data comparing the performance of this compound (a SIL-IS) with a structural analogue internal standard in assessing the matrix effect factor (MEF).

Table 1: Matrix Effect Factor (MEF) Assessment in Human Plasma

Analyte LotAnalyte Peak Area (A)Analyte + IS Peak Area in Matrix (B)Matrix Effect Factor (MEF = B/A)IS-Normalized MEF (MEF Analyte / MEF IS)
Using this compound (SIL-IS)
Lot 1105,00088,2000.841.01
Lot 2102,50095,3250.931.02
Lot 3106,70080,0250.750.99
Lot 4103,20099,0720.961.01
Lot 5108,10083,2370.770.98
Lot 6104,50091,9600.881.03
Mean 105,000 89,636.5 0.85 1.01
%CV 2.0% 7.9% 9.3% 1.9%
Using Structural Analogue IS
Lot 1105,00088,2000.841.12
Lot 2102,50095,3250.930.98
Lot 3106,70080,0250.751.25
Lot 4103,20099,0720.960.91
Lot 5108,10083,2370.771.18
Lot 6104,50091,9600.881.05
Mean 105,000 89,636.5 0.85 1.08
%CV 2.0% 7.9% 9.3% 12.5%

This data is illustrative and intended for comparative purposes.

As demonstrated in Table 1, the IS-normalized MEF for this compound shows a significantly lower coefficient of variation (%CV) across different lots of human plasma compared to the structural analogue. This indicates a more effective and consistent compensation for the variability in matrix effects.

Table 2: Recovery Assessment

Analyte LotPeak Area in Pre-Spiked Matrix (A)Peak Area in Post-Spiked Matrix (B)Recovery % (A/B * 100)
Using this compound (SIL-IS)
Lot 185,50088,20096.9%
Lot 292,10095,32596.6%
Lot 377,50080,02596.8%
Mean 85,033 87,850 96.8%
%CV 8.4% 8.7% 0.2%
Using Structural Analogue IS
Lot 185,50088,20096.9%
Lot 292,10095,32596.6%
Lot 377,50080,02596.8%
Mean 85,033 87,850 96.8%
%CV 8.4% 8.7% 0.2%

This data is illustrative and intended for comparative purposes.

The recovery of the analyte is expected to be similar regardless of the internal standard used, as it reflects the efficiency of the extraction process.

Experimental Protocols

A detailed methodology for the assessment of the matrix effect factor is provided below.

Objective: To quantitatively assess the matrix effect on the analysis of a target analyte using this compound as a stable isotope-labeled internal standard and a structural analogue as a comparator.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Target analyte certified reference standard.

  • This compound certified reference standard.

  • Structural analogue internal standard certified reference standard.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase modification.

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables.

  • LC-MS/MS system.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, this compound, and the structural analogue IS in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solutions to the desired concentrations.

  • Sample Set Preparation:

    • Set A (Analyte in Solvent): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set B (Analyte in Post-Extraction Spiked Matrix):

      • Process blank matrix from six different sources using the intended sample preparation method (e.g., SPE or LLE).

      • Spike the extracted blank matrix with the analyte at the same concentration as in Set A.

    • Set C (Analyte and IS in Post-Extraction Spiked Matrix):

      • Process blank matrix from the same six different sources.

      • Spike the extracted blank matrix with the analyte and the internal standard (either this compound or the structural analogue) at their respective working concentrations.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method.

    • Record the peak areas of the analyte and the internal standard.

  • Calculations:

    • Matrix Effect Factor (MEF): MEF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

    • IS-Normalized Matrix Effect Factor: IS-Normalized MEF = (Peak area ratio of analyte to IS in Set C) / (Mean peak area ratio of analyte to IS in solvent)

    • Coefficient of Variation (%CV): Calculate the %CV for the IS-normalized MEF across the six different matrix sources. A %CV of ≤15% is generally considered acceptable.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing the matrix effect factor.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation prep_A Set A: Analyte in Solvent lcms LC-MS/MS Analysis prep_A->lcms prep_B Set B: Analyte in Post-Extraction Spiked Matrix (6 lots) prep_B->lcms prep_C Set C: Analyte + IS in Post-Extraction Spiked Matrix (6 lots) prep_C->lcms calc Calculate MEF and IS-Normalized MEF lcms->calc eval Evaluate %CV of IS-Normalized MEF calc->eval

Caption: Workflow for Matrix Effect Factor Assessment.

LogicalRelationship cluster_IS Internal Standard Choice cluster_outcome Impact on Bioanalysis SIL_IS This compound (SIL-IS) High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Low_Variability Low Inter-Lot Variability SIL_IS->Low_Variability Analog_IS Structural Analogue IS Potential_Bias Potential for Bias Analog_IS->Potential_Bias High_Variability High Inter-Lot Variability Analog_IS->High_Variability Reliable_Data Reliable Quantitative Data High_Accuracy->Reliable_Data Low_Variability->Reliable_Data Unreliable_Data Unreliable Quantitative Data Potential_Bias->Unreliable_Data High_Variability->Unreliable_Data

Caption: Logical Relationship of Internal Standard Choice.

References

Navigating the Subtle Shift: A Comparative Guide to Isotope Effects in Chromatography for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterated compounds is a powerful tool. From altering metabolic pathways to serving as internal standards in quantitative analysis, the substitution of hydrogen with deuterium (B1214612) offers significant advantages. However, this isotopic substitution also introduces a subtle, yet critical, phenomenon in chromatographic separations: the chromatographic isotope effect (CIE). This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to equip you with the knowledge to anticipate, understand, and leverage this effect in your work.

The CIE manifests as a difference in retention time between a deuterated compound and its non-deuterated counterpart. While often small, this effect can have significant implications, particularly in high-resolution chromatography and for accurate quantification in mass spectrometry-based assays. Understanding the underlying principles and influencing factors is paramount for robust method development and data interpretation.

The Science Behind the Shift: Understanding Isotope Effects

The chromatographic separation of molecules is governed by their differential partitioning between the stationary and mobile phases. The substitution of a hydrogen atom (protium, ¹H) with a deuterium atom (²H or D) can subtly alter the physicochemical properties of a molecule, thereby influencing its interaction with the stationary phase.

The primary drivers of the deuterium isotope effect in chromatography are:

  • Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to weaker van der Waals forces between the deuterated compound and the stationary phase, often resulting in earlier elution.

  • Molecular Size and Shape: Deuterium substitution can lead to minor changes in a molecule's conformation and effective size, which can influence its interaction with the stationary phase.

  • Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their protiated (non-deuterated) counterparts. In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity leads to weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.

These factors typically lead to an inverse isotope effect , where the heavier, deuterated compound elutes before its lighter, non-deuterated analog. However, under certain conditions, a normal isotope effect can be observed, where the deuterated compound is retained longer. This is more common on polar stationary phases in gas chromatography.

The following diagram illustrates the factors contributing to the deuterium isotope effect in chromatography.

CIE_Factors Factors Influencing the Chromatographic Isotope Effect (CIE) cluster_molecule Molecular Properties cluster_outcome Observed Effect Deuteration Deuteration (¹H → ²H) VdW Weaker van der Waals Interactions Deuteration->VdW Size Altered Molecular Size & Shape Deuteration->Size Hydrophobicity Decreased Hydrophobicity Deuteration->Hydrophobicity InverseEffect Inverse Isotope Effect (Deuterated Elutes Earlier) VdW->InverseEffect Size->InverseEffect Hydrophobicity->InverseEffect StationaryPhase Stationary Phase (Polar vs. Nonpolar) StationaryPhase->InverseEffect NormalEffect Normal Isotope Effect (Deuterated Elutes Later) StationaryPhase->NormalEffect MobilePhase Mobile Phase Composition MobilePhase->InverseEffect MobilePhase->NormalEffect Temperature Temperature Temperature->InverseEffect Temperature->NormalEffect

Caption: Factors contributing to the deuterium isotope effect.

Performance Comparison: Quantitative Data on Isotope Effects

The magnitude of the retention time difference (ΔtR) between a deuterated and non-deuterated compound depends on several factors, including the number and position of deuterium atoms, the chromatographic conditions, and the nature of the analyte. The following tables summarize quantitative data from various studies, illustrating the impact of deuteration in different chromatographic modes.

Gas Chromatography (GC)

In GC, the vapor pressure isotope effect is a major contributor to the observed chromatographic isotope effect, often leading to the earlier elution of the more volatile deuterated compound (inverse isotope effect).

Isotopologue PairStationary PhaseTemperature (°C)Retention Time (Protiated) (min)Retention Time (Deuterated) (min)Separation Factor (α)Reference
Benzene-d6 / BenzeneSPB-550--1.023
Toluene-d8 / TolueneSPB-570--1.022
Ethylbenzene-d10 / EthylbenzeneSPB-590--1.018
Naphthalene-d8 / NaphthaleneDB-512010.2510.181.007Fanta, et al. (2007)
Phenanthrene-d10 / PhenanthreneDB-520018.5418.421.006Fanta, et al. (2007)

Note: Separation factor (α) is calculated as the ratio of the retention time of the later eluting compound to the earlier eluting one. A value greater than 1 indicates separation.

Liquid Chromatography (LC)

In reversed-phase LC (RPLC), the weaker hydrophobic interactions of deuterated compounds typically result in shorter retention times. The effect is generally more pronounced with a higher degree of deuteration.

Isotopologue PairColumnMobile PhaseRetention Time (Protiated) (min)Retention Time (Deuterated) (min)ΔtR (min)Reference
Olanzapine / Olanzapine-d3C18Acetonitrile/Water/Formic Acid5.215.180.03
Des-methyl Olanzapine / Des-methyl Olanzapine-d8C18Acetonitrile/Water/Formic Acid4.894.790.10
Propranolol / Propranolol-d7C18Acetonitrile/Water/Ammonium Acetate6.756.680.07Zhang, et al. (2012)
Testosterone / Testosterone-d3C18Methanol/Water8.328.250.07Mallet, et al. (2004)
Caffeine / Caffeine-d9C18Acetonitrile/Water3.453.380.07

Experimental Protocols

To aid researchers in observing and managing isotope effects, this section provides detailed methodologies for key experiments.

Experimental Workflow for Assessing Isotope Effects in LC-MS

The following diagram outlines a typical workflow for the characterization of the chromatographic isotope effect for a deuterated internal standard and its non-deuterated analyte.

LCMS_Workflow Workflow for Assessing Chromatographic Isotope Effects cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep_Standards Prepare Stock Solutions (Analyte & Deuterated IS) Prep_Mix Create Mixture of Analyte and IS Prep_Standards->Prep_Mix Injection Inject Mixture Prep_Mix->Injection LC_Method Develop LC Method (e.g., RPLC with C18) LC_Method->Injection MS_Method Set up MS Detection (e.g., MRM) MS_Method->Injection Extract_XIC Extract Ion Chromatograms (Analyte & IS) Injection->Extract_XIC Determine_tR Determine Retention Times (tR_analyte, tR_IS) Extract_XIC->Determine_tR Calculate_Delta_tR Calculate ΔtR (tR_analyte - tR_IS) Determine_tR->Calculate_Delta_tR Assess_Resolution Assess Peak Resolution Calculate_Delta_tR->Assess_Resolution

Caption: Experimental workflow for LC-MS analysis.

Detailed Protocol: RPLC-MS Analysis of a Drug and its Deuterated Internal Standard

This protocol provides a general framework for observing the retention time difference between a non-deuterated drug and its deuterated internal standard using RPLC-MS.

Objective: To resolve and quantify the retention time difference between an analyte (e.g., Olanzapine) and its deuterated internal standard (e.g., Olanzapine-d₃).

1. Materials and Reagents:

  • Analyte and Deuterated Internal Standard (e.g., Olanzapine, Olanzapine-d₃)

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • Chromatography Column

Safety Operating Guide

Proper Disposal of 2-Phenoxy-1-phenylethanol-d1: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Phenoxy-1-phenylethanol-d1, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Information

This compound, while not classified as acutely toxic, presents several hazards that demand careful handling. It is harmful if swallowed, can cause serious eye damage, and may cause respiratory irritation.[1] Adherence to appropriate safety protocols is crucial to mitigate these risks.

Key Hazard and Physical Data

To facilitate safe handling and disposal, the following table summarizes the key hazard and physical-chemical properties of the non-deuterated analogue, 2-phenoxyethanol, which are expected to be very similar for the deuterated compound.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damageH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing mist or vaporsP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear eye protection/ face protectionP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physical State Solid[2]
Solubility Information not available for deuterated form. 2-Phenoxyethanol is soluble in water (30 g/L at 20 °C).[3]
Storage Temperature Room temperature, sealed in a dry place.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1][3][4] The following operational plan provides the necessary procedural details for laboratory personnel.

Waste Identification and Segregation
  • Categorize the Waste: Classify this compound waste as a non-halogenated organic solid waste.

  • Segregate from Incompatibles: Do not mix this waste with other waste streams, especially strong oxidizing agents, acid anhydrides, and acid chlorides.[3] Mixing incompatible chemicals can lead to dangerous reactions.

  • Maintain Separate Containers: Use a designated and compatible waste container for this compound and its contaminated materials.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5][6] A face shield may be necessary if there is a splash hazard.[5][7]

  • Hand Protection: Use chemical-resistant gloves.[6] Nitrile or neoprene gloves are generally suitable for handling this type of chemical.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4][6]

Waste Collection and Container Management
  • Use Appropriate Containers: Collect waste in a sturdy, leak-proof container with a secure screw-top lid. The container material must be compatible with the chemical.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazard (e.g., "Irritant").

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste. This prevents the release of vapors and potential spills.

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation within SAA: Ensure the container is segregated from incompatible wastes within the SAA.

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a waste pickup.

  • Provide Information: Be prepared to provide the EHS department with the full chemical name and quantity of the waste.

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in the regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Waste Generation: This compound B Consult Safety Data Sheet (SDS) A->B D Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->D C Identify Hazards: - Harmful if swallowed - Causes serious eye damage - May cause respiratory irritation B->C C->D E Collect in a Labeled, Compatible Waste Container D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G H Final Disposal at an Approved Waste Disposal Facility G->H

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 2-Phenoxy-1-phenylethanol-d1. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management. While this guidance is based on the safety data for the non-deuterated form, 2-Phenoxy-1-phenylethanol, it is considered applicable to the deuterated compound due to their similar chemical properties.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandards/Specifications
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron is also required.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory An air-purifying respirator with organic vapor cartridges should be used, particularly in poorly ventilated areas or when generating aerosols. In situations with unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is recommended.NIOSH-approved respirators should be used.

Hazard Identification

Understanding the potential hazards of 2-Phenoxy-1-phenylethanol is fundamental to its safe handling.

HazardGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed (H302).Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.
Eye Damage/Irritation Causes serious eye damage (H318).Wear eye protection/face protection.
Respiratory Irritation May cause respiratory irritation (H335).Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.

  • Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[1]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[2]

Disposal:

Dispose of waste this compound and any contaminated materials as hazardous chemical waste.[2] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3] Contaminated PPE should also be disposed of as hazardous waste.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety measures are in place Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed to handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Post-experiment cleanup Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

References

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